molecular formula C7H6ClN3 B1292655 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-80-6

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1292655
CAS No.: 1000340-80-6
M. Wt: 167.59 g/mol
InChI Key: IKFOABTXBHOTPL-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFOABTXBHOTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646915
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-80-6
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=1000340-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1000340-80-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 4-amino-6-chloro-7-azaindole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural framework, combining the features of a pyrrole and a pyridine ring, offers multiple avenues for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, with a particular focus on its role in the generation of kinase inhibitors and antimicrobial agents. Detailed experimental protocols, data summaries, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Introduction

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in drug discovery, present in numerous biologically active molecules. The introduction of a chlorine atom at the 6-position and an amine group at the 4-position of this core structure yields this compound (CAS No. 1000340-80-6), a versatile intermediate for organic synthesis.[1] The presence of reactive sites—the amino group and the chloro substituent—allows for diverse chemical transformations, enabling the exploration of vast chemical space in the quest for new drugs.[1] This guide will delve into the technical details of this compound, providing a valuable resource for scientists working in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 1000340-80-6[2][3]
Molecular Formula C₇H₆ClN₃[3][4]
Molecular Weight 167.59 g/mol [3][4]
Appearance Solid-
Purity Typically ≥95%[4]

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be inferred from general methods for preparing substituted 7-azaindoles. A plausible synthetic approach involves the construction of the pyrrolopyridine core followed by functional group interconversions.

One general and widely applicable method for the synthesis of the 7-azaindole scaffold is the Bartoli indole synthesis. A conceptual workflow for how this could be adapted is presented below.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Substituted Pyridine Substituted Pyridine Nitration Nitration Substituted Pyridine->Nitration Introduction of Nitro Group Nitro-containing Reagent Nitro-containing Reagent Nitro-containing Reagent->Nitration Reduction Reduction Nitration->Reduction Conversion of Nitro to Amino Cyclization Cyclization Reduction->Cyclization Formation of Pyrrole Ring Functionalization Functionalization Cyclization->Functionalization Introduction of Chloro and Amino Groups Target Molecule This compound Functionalization->Target Molecule

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations

When handling this compound and its precursors, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[3] All reactions should be performed in a well-ventilated fume hood.[3] Waste generated from the experiments should be collected and disposed of by a professional waste management company to prevent environmental contamination.[3]

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of a variety of biologically active compounds. Its application spans several therapeutic areas, most notably in the development of kinase inhibitors and antimicrobial agents.

Kinase Inhibitors

The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. By utilizing the reactive handles on this compound, medicinal chemists can synthesize libraries of compounds to target specific kinases involved in disease pathogenesis.

The JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as selective JAK1 inhibitors.[5] The 4-amino group of this compound can be functionalized to introduce moieties that confer selectivity and potency.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to the 7-azaindole core, have been synthesized as potent PI3K inhibitors.[6] The versatility of this compound makes it an attractive starting point for the development of novel PI3K inhibitors.

CSF1R is a receptor tyrosine kinase that plays a key role in the regulation of macrophages and is a target in oncology and inflammatory diseases. Pyrrolo[2,3-d]pyrimidine-based analogs have been developed as CSF1R inhibitors, and the core structure of this compound provides a foundation for creating such molecules.[7]

The general scheme for utilizing this building block in kinase inhibitor synthesis often involves a key coupling reaction, such as a Buchwald-Hartwig amination or a Suzuki coupling, at the chloro- or amino- position.

G Start This compound Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Partner Coupling Partner (e.g., Boronic Acid, Amine) Partner->Coupling Modification Further Chemical Modification Intermediate->Modification Final Kinase Inhibitor Candidate Modification->Final

Caption: General workflow for kinase inhibitor synthesis.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The pyrrolopyridine scaffold has been explored for its potential antibacterial and antifungal activities.[8][9][10] Derivatives synthesized from this compound can be screened for their efficacy against various microbial strains.

While specific data for the parent compound is limited, studies on related pyrrolopyridine derivatives have shown promising results. For instance, certain 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have demonstrated potent antibacterial activity against E. coli.[8]

Data Summary

Quantitative biological data for this compound itself is not extensively available in the public domain. However, the following table summarizes the types of data that are typically generated for its derivatives in drug discovery campaigns.

Compound ClassTargetAssay TypeKey Findings
Pyrrolo[2,3-b]pyridine derivativesJAK1Kinase Inhibition AssayPotent and selective inhibition of JAK1 over other JAK isoforms.[5]
Pyrrolo[2,3-d]pyrimidine derivativesPI3Kα, mTORKinase Inhibition AssayLow nanomolar inhibition of PI3Kα and mTOR.[6]
Pyrrolo[2,3-d]pyrimidine derivativesCSF1REnzymatic and Cellular AssaysLow nanomolar enzymatic activity and cellular efficacy.[7]
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativesBacteria (E. coli)Minimum Inhibitory Concentration (MIC)MIC values in the low µg/mL range.[8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the synthesis of a wide range of derivatives, particularly potent kinase inhibitors and novel antimicrobial agents. This technical guide has provided an overview of its properties, synthetic considerations, and key applications, aiming to facilitate its use in research and development. Further exploration of the synthetic routes to this compound and the biological activities of its derivatives will undoubtedly continue to yield promising new therapeutic candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic organic compound featuring a pyrrolopyridine core structure.[1] This versatile scaffold is of significant interest in medicinal chemistry and drug discovery due to its potential for derivatization and its role as a key building block in the synthesis of pharmacologically active molecules.[2][] The presence of a chlorine atom and an amine group provides reactive sites for further functionalization, enabling the creation of diverse chemical libraries for screening against various therapeutic targets.[1] Derivatives of this compound have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for other applications in medicinal chemistry.[1][4]

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C₇H₆ClN₃[2][5]
Molecular Weight 167.59 g/mol [5]
CAS Number 1000340-80-6[2][5]
Appearance Light yellow to brown solid[1]
Melting Point Approximately 179 °C[1]
Purity Min. 95%[2]
Storage Conditions Store at -20°C for long-term (1-2 years), -4°C for short-term (1-2 weeks)[5]

Applications in Drug Discovery

The unique structure of this compound makes it a valuable starting material for developing novel therapeutics. Its pyrrolopyridine nucleus is a recognized pharmacophore in many biologically active compounds.

  • Kinase Inhibitors: The scaffold is extensively used in the design of kinase inhibitors, which are critical in oncology and immunology.[1] For instance, derivatives of the related pyrrolo[2,3-b]pyridine structure have been developed as inhibitors for IKKα to modulate the non-canonical NF-κB signaling pathway and as inhibitors for Protein Kinase B (Akt).[6][7]

  • Antimicrobial Agents: Research has explored the potential of its derivatives as antimicrobial agents to combat drug-resistant pathogens, although further investigation is required.[1]

  • Medicinal Chemistry Scaffold: The compound's reactive amine and chloro groups allow for facile chemical modifications, such as substitution and amination reactions. This enables medicinal chemists to perform structure-activity relationship (SAR) studies to optimize drug candidates for improved efficacy and safety.[1][8]

Experimental Protocols for Property Determination

The characterization of this compound and similar heterocyclic compounds involves a suite of standard analytical techniques to confirm structure and purity, and to determine physical properties.

1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical environment of hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns confirm the arrangement of atoms within the molecule.[4][9]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups (e.g., N-H, C-N, C-Cl bonds) based on their characteristic absorption of infrared radiation.[9]

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a compound. The substance is passed through a column, and its retention time is measured. A single, sharp peak typically indicates a high-purity sample.[11]

  • Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound, which is then compared to the theoretical values calculated from the molecular formula to verify its elemental composition.[9]

3. Physical Property Measurement:

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to determine the melting point and heat of fusion. The sample is heated at a constant rate, and the heat flow required to maintain its temperature is measured, revealing the endothermic peak characteristic of melting.[12]

  • Solubility Determination: The solubility of the compound in various solvents (e.g., water, DMSO, ethanol) is typically determined by adding a known amount of the solid to a specific volume of the solvent until saturation is reached. The concentration of the dissolved material is then quantified, often using UV-Vis spectroscopy or HPLC.

Below is a generalized workflow for the characterization of a synthesized heterocyclic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical Physicochemical Property Measurement synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (MS) purification->ms Characterization hplc HPLC for Purity purification->hplc Characterization final_structure final_structure nmr->final_structure Confirmed Structure ms->final_structure Confirmed Structure dsc Melting Point (DSC) hplc->dsc Verified Pure Sample sol Solubility Test hplc->sol Verified Pure Sample final_properties final_properties dsc->final_properties Physicochemical Data sol->final_properties Physicochemical Data

Caption: Experimental workflow for synthesis and characterization.

Role in Kinase Inhibitor Development

This compound serves as a foundational scaffold for developing targeted kinase inhibitors. By modifying the core structure, medicinal chemists can design molecules that fit into the ATP-binding pocket of specific kinases, thereby blocking their enzymatic activity and disrupting downstream signaling pathways implicated in diseases like cancer and inflammation.

G scaffold This compound (Starting Scaffold) synthesis Chemical Derivatization (Structure-Activity Relationship) scaffold->synthesis is developed via inhibitor Potent & Selective Kinase Inhibitor synthesis->inhibitor yields kinase Target Kinase (e.g., IKKα, Akt) inhibitor->kinase inhibits pathway Disease-Related Signaling Pathway (e.g., NF-κB) kinase->pathway regulates effect Therapeutic Effect (e.g., Anti-inflammatory, Anti-cancer) pathway->effect disruption leads to

Caption: Logical pathway from scaffold to therapeutic effect.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 6-chloro-4-amino-7-azaindole, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. Its rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, serves as a versatile building block in the design and synthesis of novel therapeutic agents.[1] The presence of a chlorine atom and an amino group at specific positions on the 7-azaindole core provides reactive handles for further chemical modifications, making it an attractive starting material for developing libraries of bioactive molecules.[1] Notably, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

This technical guide provides a comprehensive overview of the structure elucidation of this compound, including its physicochemical properties, a plausible synthetic route, and the analytical techniques used for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₇H₆ClN₃[2]
Molecular Weight 167.60 g/mol [2]
CAS Number 1000340-80-6[2]
Appearance Solid (predicted)-
Purity Min. 95% (as supplied by vendors)[2]

Synthesis and Experimental Protocols

A potential synthetic pathway could start from a suitably substituted pyridine derivative, which is then elaborated to form the fused pyrrole ring. Subsequent chlorination and amination steps would lead to the final product.

Proposed Synthetic Workflow

G Start Substituted Pyridine Step1 Pyrrole Ring Formation Start->Step1 e.g., Cyclization Intermediate1 7-Azaindole Core Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 e.g., NCS Intermediate2 6-Chloro-7-azaindole Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 e.g., HNO3/H2SO4 Intermediate3 6-Chloro-4-nitro-7-azaindole Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 e.g., SnCl2/HCl End This compound Step4->End

A plausible synthetic workflow for this compound.
General Experimental Protocol for the Synthesis of 4-Substituted 7-Azaindoles

The following is a generalized protocol based on the synthesis of similar 4-substituted 7-azaindole derivatives.[3]

Step 1: N-Oxidation of 7-Azaindole

  • To a solution of 7-azaindole in a suitable solvent (e.g., acetic acid), add hydrogen peroxide dropwise at room temperature.

  • Heat the reaction mixture and monitor for completion by TLC.

  • After completion, cool the mixture and carefully neutralize it to precipitate the N-oxide.

  • Filter, wash with water, and dry the product.

Step 2: Chlorination at the 4-position

  • Suspend the 7-azaindole-N-oxide in a chlorinating agent such as phosphoryl chloride (POCl₃).

  • Add a base, for example, diisopropylethylamine (DIPEA), to catalyze the reaction.[4]

  • Heat the mixture under reflux and monitor the reaction progress.

  • After completion, cool the reaction and quench by carefully pouring it onto ice.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-7-azaindole.

Step 3: Nucleophilic Aromatic Substitution with an Amine Source

  • Dissolve the 4-chloro-7-azaindole in a suitable solvent (e.g., dioxane or DMF).

  • Add an amine source (e.g., a protected amine or an ammonia equivalent) and a base (e.g., cesium carbonate).

  • The reaction may require a palladium catalyst and a ligand (e.g., BINAP) for C-N cross-coupling.[3]

  • Heat the reaction mixture, potentially under microwave irradiation, to facilitate the substitution.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Structure Elucidation Data

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not publicly available, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of its structure and comparison with similar 7-azaindole derivatives.

Predicted ¹H and ¹³C NMR Data

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (NH)~11.5 (broad s)-
2~7.3 (d)~125
3~6.5 (d)~100
4-~150
5~6.8 (s)~110
6-~145
7a-~148
8 (NH₂)~5.5 (broad s)-

Note: These are predicted values and require experimental verification. The solvent used for analysis will influence the exact chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

AnalysisExpected m/zInterpretation
Molecular Ion (M⁺) ~167/169[M]⁺ and [M+2]⁺ peaks due to the presence of the chlorine isotope (³⁵Cl/³⁷Cl in a ~3:1 ratio).
Major Fragments [M-Cl]⁺, [M-NH₂]⁺, fragments from pyridine or pyrrole ring cleavage.The fragmentation pattern will be characteristic of the 7-azaindole core.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule. As of now, the crystal structure of this compound has not been reported in the public domain. However, the crystallographic data of related structures can provide insights into the expected bond lengths, bond angles, and packing in the solid state.

Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in many kinase inhibitors.[5] Derivatives of this structure have been investigated as inhibitors of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers and inflammatory disorders.

Potential as a JAK Inhibitor

The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses. Dysregulation of this pathway is associated with various diseases. Small molecule inhibitors that target the ATP-binding site of JAKs can block this signaling cascade. This compound serves as a core scaffold for the development of such inhibitors.

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound (as a kinase inhibitor) Inhibitor->JAK Inhibition

Generalized JAK-STAT signaling pathway and the site of action for a kinase inhibitor.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery. Its structure, characterized by the 7-azaindole core with key functional groups, makes it an ideal starting point for the synthesis of targeted therapies, particularly kinase inhibitors. While detailed experimental data for its synthesis and complete spectral characterization are not widely published, established chemical principles allow for a confident prediction of its properties and reactivity. Further research into the synthesis and biological activity of derivatives based on this scaffold is likely to yield novel therapeutic candidates.

References

Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile building block, 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 4-amino-6-chloro-7-azaindole. This compound is a critical intermediate in the development of various therapeutic agents, particularly kinase inhibitors. This document outlines two primary synthetic routes, complete with detailed experimental protocols and summative data. Furthermore, it visualizes the key signaling pathways where this building block has significant therapeutic relevance.

Core Synthesis Strategies

Two principal synthetic routes have been established for the preparation of this compound. The first route involves a nitration-reduction sequence starting from 6-chloro-1H-pyrrolo[2,3-b]pyridine. The second route employs a selective nucleophilic aromatic substitution (SNAc) on a dichloro-precursor.

Route 1: Nitration and Subsequent Reduction

This two-step synthesis commences with the nitration of commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine to yield the intermediate 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine. This intermediate is then subjected to reduction to afford the final product.

Experimental Protocol: Nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 6-chloro-1H-pyrrolo[2,3-b]pyridine

    • Fuming nitric acid (90%)

    • Sulfuric acid (98%)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of sulfuric acid at 0 °C, add 6-chloro-1H-pyrrolo[2,3-b]pyridine portion-wise, maintaining the temperature below 5 °C.

    • Once the starting material is completely dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Experimental Protocol: Reduction of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol or Acetic acid

    • Sodium hydroxide solution (e.g., 2 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine in ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and carefully basify with a sodium hydroxide solution to pH > 8.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

Route 1 Data Summary Nitration Reduction (SnCl₂)
Starting Material 6-chloro-1H-pyrrolo[2,3-b]pyridine6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Key Reagents HNO₃, H₂SO₄SnCl₂·2H₂O, HCl
Typical Yield 60-75%70-85%
Purity (Post-purification) >98%>98%
Route 2: Selective Amination of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

This approach relies on the differential reactivity of the two chlorine atoms on the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine core. The C4 position is more activated towards nucleophilic substitution, allowing for a selective amination.

Experimental Protocol: Selective Amination

  • Reagents and Materials:

    • 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

    • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine followed by deprotection)

    • Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or isopropanol)

    • Base (optional, e.g., potassium carbonate, if using an amine salt)

    • Palladium catalyst and ligand (for Buchwald-Hartwig amination, if applicable)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (Direct Amination with Aqueous Ammonia):

    • In a sealed vessel, dissolve 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as 1,4-dioxane.

    • Add an excess of concentrated aqueous ammonia.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Route 2 Data Summary Selective Amination
Starting Material 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Key Reagents Aqueous Ammonia
Typical Yield 50-65%
Purity (Post-purification) >97%

Synthetic Workflow Visualization

Synthesis_Workflow cluster_route1 Route 1: Nitration-Reduction cluster_route2 Route 2: Selective Amination A 6-Chloro-1H-pyrrolo[2,3-b]pyridine B 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (SnCl2 or Fe/HCl) D 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine E This compound D->E Selective Amination (aq. NH3) JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Modulation Inhibitor 7-Azaindole Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibition PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Promotion Inhibitor 7-Azaindole Inhibitor (e.g., from this compound) Inhibitor->PI3K Inhibition

The Versatile Scaffold: A Deep Dive into 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine core, a prominent heterocyclic structure, has emerged as a critical scaffold in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have positioned it as a privileged fragment in the design of targeted therapeutics, particularly potent kinase inhibitors. This technical guide provides an in-depth analysis of this scaffold, including its synthesis, chemical characteristics, and its application in the development of novel drug candidates. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound, also known as 6-chloro-7-azaindole-4-amine, is a bicyclic heteroaromatic compound. The fusion of a pyrrole and a pyridine ring creates a unique electron distribution, and the presence of a chlorine atom and an amino group at key positions provides strategic handles for chemical modification. This versatility allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of pharmacological properties.

This scaffold has gained significant attention for its role in the development of inhibitors for various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of selective kinase inhibitors is a major focus of contemporary drug discovery.

Physicochemical Properties and Synthesis

The core scaffold possesses a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.6 g/mol . Its structure allows for diverse chemical modifications, making it a valuable building block in combinatorial chemistry and lead optimization efforts.

Synthesis of this compound

A plausible synthetic route to the core scaffold can be constructed by drawing analogies from established syntheses of related azaindole derivatives. A common strategy involves the construction of the pyrrolo[2,3-b]pyridine ring system from appropriately substituted pyridine precursors.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a representative, multi-step synthesis adapted from known procedures for analogous compounds.

Step 1: Nitration of 2,6-dichloropyridine

To a stirred mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) at 0°C, 2,6-dichloropyridine (5 g, 0.033 mol) is added portion-wise while maintaining the temperature below 10°C.[1] After the addition is complete, the reaction mixture is heated to 65°C for 2 hours.[1] The reaction is then cooled to room temperature and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine.[1]

Step 2: Selective Amination of 2,6-dichloro-3-nitropyridine

2,6-dichloro-3-nitropyridine (3 g, 0.015 mol) is dissolved in a suitable solvent such as ethanol. An aqueous solution of ammonia (excess) is added, and the mixture is heated in a sealed vessel at a temperature and pressure sufficient to drive the reaction (e.g., 125°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 2-amino-6-chloro-3-nitropyridine, is isolated by filtration or extraction. The regioselectivity of this amination is directed by the activating effect of the nitro group.[2]

Step 3: Reduction of the Nitro Group

2-amino-6-chloro-3-nitropyridine (2 g, 0.011 mol) is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C), is employed to reduce the nitro group to an amine. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). After completion, the reaction is worked up accordingly. For SnCl₂ reduction, the mixture is basified to precipitate tin salts, and the product is extracted. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated to yield 2,3-diamino-6-chloropyridine.

Step 4: Cyclization to form the Pyrrolo[2,3-b]pyridine Core

The final cyclization to form the pyrrole ring can be achieved through various methods. One common approach is the Larock indole synthesis or related palladium-catalyzed annulations. A plausible method involves the reaction of the diamine with a suitable two-carbon synthon. For instance, reaction with a glyoxal equivalent under acidic conditions could lead to the desired cyclization.

A more direct approach, adapted from modern azaindole syntheses, could involve a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between an amino-o-bromopyridine and an alkenyl bromide.[3] While not a direct synthesis of the title compound, this illustrates the modern strategies employed.

Role as a Versatile Scaffold in Kinase Inhibition

The this compound scaffold is a key component in numerous kinase inhibitors. The 4-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The chlorine atom at the 6-position can be a site for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents to enhance potency and selectivity.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical pathway for cytokine signaling, playing a key role in the immune system.[4] Inhibitors of JAKs are effective in treating autoimmune diseases like rheumatoid arthritis. Several JAK inhibitors utilize the pyrrolo[2,3-b]pyridine scaffold, which mimics the purine core of ATP.

Quantitative Data: JAK Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Reference
Tofacitinib JAK32Fancelli et al.
JAK1100Fancelli et al.
JAK220Fancelli et al.
Derivative 31g JAK1PotentKang et al.[5]
Derivative 38a JAK1Excellent PotencyKang et al.[5]

Signaling Pathway: JAK-STAT

The binding of a cytokine to its receptor leads to the activation of associated JAKs.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[6] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Regulation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of potent FGFR inhibitors.

Quantitative Data: FGFR Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4h FGFR17Li et al.
FGFR29Li et al.
FGFR325Li et al.
FGFR4712Li et al.
LY2874455 FGFR12.8Wu et al.[8]
FGFR22.6Wu et al.[8]
FGFR36.4Wu et al.[8]
FGFR46.0Wu et al.[8]

Signaling Pathway: FGFR

Ligand (FGF) binding to FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[9] This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[9][10]

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 2. Phosphorylation FGF FGF FGF->FGFR 1. Binding & Dimerization GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the activity of a recombinant kinase.

Materials:

  • Recombinant kinase (e.g., JAK1, FGFR2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compound to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution in kinase assay buffer and add to the wells.

  • Incubate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding a 2X ATP solution (at a concentration near the Km for the specific kinase).

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on specific kinase signaling.

Objective: To assess the anti-proliferative activity of a test compound in a cellular context.

Materials:

  • Cancer cell line with known kinase dependency (e.g., a cell line with an FGFR amplification)

  • Cell culture medium and supplements

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Cell incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold has proven to be a highly successful and versatile starting point for the design of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility have enabled the development of numerous clinical candidates and approved drugs. The continued exploration of this privileged structure, guided by a deep understanding of its structure-activity relationships and the underlying biology of its targets, holds great promise for the future of targeted therapy. This guide provides a foundational resource for researchers aiming to leverage this remarkable scaffold in their drug discovery endeavors.

References

The Core of Innovation: A Technical Guide to the Biological Activity of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-evolving landscape of drug discovery, the pursuit of novel molecular scaffolds with potent and selective biological activity is paramount. Among these, the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine core has emerged as a privileged structure, particularly in the development of targeted therapies for cancer and inflammatory diseases. This technical guide provides an in-depth analysis of the biological activities of its derivatives, focusing on their roles as inhibitors of key cellular signaling molecules, including Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα).

Executive Summary

Derivatives of this compound have demonstrated significant potential as highly selective and potent inhibitors of several crucial enzymes involved in disease pathogenesis. The unique chemical architecture of this scaffold allows for versatile functionalization, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This guide will detail the quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by these promising compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Kinase Inhibition Profile: A Quantitative Overview

The primary therapeutic potential of this compound derivatives lies in their ability to inhibit protein kinases, which are critical regulators of cellular processes. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent FGFR inhibitors.[1]

Compound IDTargetIC50 (nM)Cell LineReference
4h FGFR17-[1][2]
FGFR29-[1]
FGFR325-[1]
FGFR4712-[1]

Table 1: In vitro inhibitory activity of compound 4h against FGFR isoforms.

Compound 4h demonstrated potent, low nanomolar inhibition of FGFR1, 2, and 3, highlighting the potential of this chemical series in targeting FGFR-driven malignancies.[1]

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a second messenger involved in inflammatory responses.[3] Inhibition of PDE4B is a validated strategy for the treatment of inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have shown moderate to good inhibitory activity against PDE4B.[3]

Compound IDTargetIC50 (µM)% Inhibition at 10 µMReference
11a-o (range) PDE4B0.11 - 1.120 - 99[3]

Table 2: Inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.

The structure-activity relationship (SAR) studies revealed that the ring size and hydrophobicity of the amide portion of the molecules are important for their activity and selectivity.[3]

Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα) Inhibition

The IKK complex is central to the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[4] Selective inhibition of IKKα is a sought-after therapeutic goal. Novel aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective IKKα inhibitors.[4][5]

Compound IDTargetKi (nM)Selectivity (IKKβ/IKKα)Reference
SU1261 IKKα1068[4]
IKKβ680[4]
SU1349 IKKα16210[4]
IKKβ3352[4]

Table 3: In vitro inhibitory activity and selectivity of aminoindazole-pyrrolo[2,3-b]pyridine derivatives against IKK isoforms.

Compounds SU1261 and SU1349 represent promising pharmacological tools for dissecting the roles of IKKα and IKKβ in cellular signaling.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of these derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase (e.g., FGFR1, IKKα), appropriate substrate (e.g., a peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT), and test compounds dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the assay buffer, recombinant kinase enzyme, and the test compound or vehicle (DMSO).

    • Pre-incubate the plate to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system that allows for non-radioactive detection).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or by using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).[6]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based PDE4B Activity Assay

This assay measures the ability of a compound to inhibit PDE4B activity within a cellular context.

  • Principle: The assay utilizes a cAMP response element (CRE) linked to a luciferase reporter gene. Inhibition of PDE4B leads to an increase in intracellular cAMP, which in turn activates CRE-mediated luciferase expression.[7]

  • Procedure:

    • Transfect a suitable cell line (e.g., HEK293) with a CRE-luciferase reporter vector and a PDE4B expression vector.

    • Plate the transfected cells in a multi-well plate and treat with serial dilutions of the test compounds.

    • Stimulate the cells with an agent that increases cAMP production (e.g., forskolin).

    • Incubate for a period to allow for luciferase expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • An increase in luciferase signal relative to the vehicle control indicates PDE4B inhibition.

    • Calculate the EC50 value, which represents the concentration of the compound that produces a half-maximal response.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is critical to elucidating their therapeutic effects and potential side effects.

FGFR Signaling Pathway

FGFR activation by its ligand, fibroblast growth factor (FGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[1][8][9] this compound derivatives that inhibit FGFR block these downstream signals, thereby inhibiting tumor growth.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Inhibition RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is activated by a subset of tumor necrosis factor receptor (TNFR) superfamily members. This leads to the activation of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IKKα. Activated IKKα then phosphorylates NF-κB2 p100, leading to its processing to p52 and the formation of p52/RelB heterodimers that translocate to the nucleus to regulate gene expression involved in inflammation and immunity. Selective IKKα inhibitors based on the aminoindazole-pyrrolo[2,3-b]pyridine scaffold block this cascade.

NonCanonical_NFkB_Pathway TNFR_Ligand TNFR Ligand TNFR TNFR Superfamily Receptor TNFR_Ligand->TNFR NIK NIK TNFR->NIK IKKalpha IKKα NIK->IKKalpha p100_RelB p100/RelB IKKalpha->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Gene Expression p52_RelB->Gene_Expression Inhibitor Aminoindazole- pyrrolo[2,3-b]pyridine Derivative Inhibitor->IKKalpha

IKKα Inhibition in Non-Canonical NF-κB Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of these kinase inhibitors.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies SAR_Analysis->In_Vivo_Studies Lead_Optimization->Synthesis

Drug Discovery Workflow

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate significant promise for the treatment of various cancers and inflammatory conditions. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates. Further exploration of this scaffold against other kinase targets and in different therapeutic areas is also a promising avenue for future drug discovery efforts. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted therapeutics.

References

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine mechanism of action as kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine as a Core Scaffold for Kinase Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound that serves as a pivotal structural scaffold in the design and synthesis of potent and selective kinase inhibitors. While not typically an active kinase inhibitor in its own right, its 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is recognized as a "privileged" fragment in medicinal chemistry. This is primarily due to its ability to act as a bioisostere for purines, enabling it to form critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases. This technical guide elucidates the role of this compound as a versatile building block, surveys the kinase targets and signaling pathways modulated by its derivatives, presents quantitative inhibitory data, and details the experimental protocols used for their characterization.

The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in a multitude of kinase inhibitors. Its structure mimics the adenine component of ATP, allowing it to anchor within the ATP-binding site of kinases. This interaction is typically mediated by one or more hydrogen bonds between the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) of the scaffold and the backbone amide groups of the kinase hinge region. The chlorine atom at the 6-position and the amine group at the 4-position of the title compound provide reactive handles for synthetic elaboration, allowing medicinal chemists to introduce various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[1]

Synthetic Utility and Derivatization

This compound is a versatile starting material for generating diverse libraries of potential kinase inhibitors. The chloro and amine groups are amenable to a variety of chemical transformations, most notably cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). These reactions allow for the strategic introduction of different chemical moieties to target specific regions of the kinase ATP-binding site, thereby modulating the inhibitor's activity and selectivity profile.

G cluster_start Starting Material cluster_reactions Key Synthetic Reactions cluster_products Derivative Scaffolds A This compound B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C-C bond formation C Buchwald-Hartwig Amination (R-NH2, Pd catalyst) A->C C-N bond formation D SNAг Reaction (Nucleophile) A->D Substitution E 6-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine B->E F 6-Amino-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives C->F G 4,6-Disubstituted-1H-pyrrolo[2,3-b]pyridines D->G H Further Optimization E->H F->H G->H

Caption: General synthetic pathways for derivatizing the core scaffold.

Targeted Kinases and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to target a wide array of protein kinases implicated in diseases such as cancer and inflammatory disorders. Key examples include inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Protein Kinase B (Akt), and Colony-Stimulating Factor 1 Receptor (CSF1R).

Fibroblast Growth Factor Receptor (FGFR) Pathway

Abnormal activation of the FGFR signaling pathway, often through gene amplification, fusions, or mutations, is a known driver of various cancers.[2][3] This pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively block the ATP-binding site of FGFRs, thereby inhibiting downstream signaling through cascades like the RAS-MEK-ERK and PI3K-Akt pathways.

FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by a derivative.

Quantitative Data of Representative Derivatives

The following table summarizes the in vitro inhibitory activity of several kinase inhibitors that incorporate the 1H-pyrrolo[2,3-b]pyridine or a closely related pyrrolopyrimidine scaffold. This data illustrates the potent activity that can be achieved through derivatization of these core structures.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 4h FGFR17[2][3][4]
FGFR29[2][3][4]
FGFR325[2][3][4]
FGFR4712[2][3][4]
Compound 12 PKB (Akt)< 10 (Ki)[5][6]
PKA1500 (Ki)[5][6]
Compound 12b CSF1RLow-nanomolar[7]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Data is for specific derivatives, not this compound itself.

Experimental Protocols

The characterization of novel kinase inhibitors derived from the this compound scaffold involves a standardized cascade of in vitro assays.

Kinase Inhibition Assay (TR-FRET)

Objective: To quantify the inhibitory potency of a compound against a specific kinase.

Methodology:

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase.

  • Procedure:

    • The kinase, a biotinylated substrate, and ATP are incubated in a kinase reaction buffer in the wells of a microplate.

    • The test compound (e.g., a derivative of this compound) is added across a range of concentrations.

    • The enzymatic reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is terminated by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal.

    • The TR-FRET signal is read on a compatible plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (SRB Assay)

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the total cellular protein content.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with the test compound at increasing concentrations for a specified duration (e.g., 72 hours).

    • Following treatment, cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

    • The fixed cells are washed and stained with 0.4% SRB dye solution for 30 minutes.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a 10 mM Tris base solution.

    • The absorbance is measured at approximately 510 nm using a microplate reader.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

A Compound Synthesis (from core scaffold) B Biochemical Assay (e.g., TR-FRET Kinase Assay) A->B C Determine IC50 / Ki B->C D Cell-Based Assay (e.g., SRB Proliferation Assay) C->D Potent compounds E Determine GI50 D->E F Mechanism of Action Studies (e.g., Apoptosis Assay) E->F Active compounds G Lead Optimization F->G

Caption: General workflow for in vitro evaluation of kinase inhibitors.

Conclusion

This compound is a high-value scaffold for the discovery and development of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, combined with synthetically tractable positions for modification, provides a robust platform for generating potent and selective drug candidates. The extensive research into derivatives targeting critical oncogenic pathways, such as those driven by FGFR and Akt, underscores the enduring importance of this chemical entity in the field of targeted therapy. Future work will likely continue to leverage this scaffold to address challenges of kinase inhibitor resistance and to develop inhibitors against novel kinase targets.

References

An In-depth Technical Guide on the Chemical Reactivity of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, a derivative of the 7-azaindole scaffold, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a pyrrole ring fused to a pyridine ring, provides a privileged scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. The presence of a chlorine atom at the 6-position and an amine group at the 4-position offers multiple avenues for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on key transformations and providing detailed experimental insights.

Core Chemical Properties

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
CAS Number 1000340-80-6
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a characteristic signal for the amine protons. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents. For a related compound, 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the proton signals appear in the aromatic region.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the heterocyclic core.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and pyrrole groups, as well as C-N and C-Cl stretching vibrations.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the functionalities present on its heterocyclic core: the reactive chlorine atom on the pyridine ring, the nucleophilic amino group, and the pyrrole ring, which is susceptible to electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position is a key handle for derivatization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 6-position. While a specific protocol for the title compound is not detailed in the literature, a general procedure for the Suzuki coupling of a similar chloro-substituted pyridopyrimidine can be adapted.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: A palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos), is added under the inert atmosphere. Degassed solvent (e.g., 1,4-dioxane/water, toluene) is then added.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data for a Related Suzuki Coupling:

The Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ as a catalyst in the presence of K₂CO₃ in dimethoxyethane at 80 °C for 2 hours afforded the coupled product in high yield.[3] This demonstrates the feasibility of such couplings on related heterocyclic systems.

ReactantsCatalystBaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of various primary and secondary amines with the 6-chloro position of the pyrrolopyridine core, leading to the synthesis of 6-amino-substituted derivatives. A detailed protocol for the Buchwald-Hartwig amination of a related N-((6-chloropyridin-3-yl)methyl) derivative provides a valuable template.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reactant Preparation: In a reaction vessel, combine N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq.), the desired amine (1.5 eq.), and cesium carbonate (3.0 eq.) in 1,4-dioxane.

  • Degassing: The reaction mixture is degassed for approximately 10 minutes.

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.1 eq.) and BINAP (0.1 eq.) are added to the mixture.

  • Reaction Conditions: The mixture is heated to 100 °C for a period ranging from 20 minutes to 6 hours.

  • Work-up and Purification: Upon completion, the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by silica gel flash column chromatography.

Quantitative Data for a Related Buchwald-Hartwig Amination:

The reaction of N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with benzylamine yielded the desired product in 54% yield.[4]

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
N-((6-chloropyridin-3-yl)methyl)...BenzylaminePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane10054
Reactivity of the Pyrrole Ring

The pyrrole moiety in the this compound is electron-rich and susceptible to electrophilic substitution reactions. Generally, electrophilic attack occurs preferentially at the C3 position due to the directing effect of the fused pyridine ring and the nitrogen atom of the pyrrole.

Reactivity of the Amino Group

The 4-amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. These reactions provide further opportunities for structural diversification and the introduction of different pharmacophores.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are widely recognized as potent inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases. The 7-azaindole core can mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of kinases. This compound serves as a crucial starting material for the synthesis of these kinase inhibitors.

A common strategy involves the functionalization of the 6-position via Suzuki or Buchwald-Hartwig reactions to introduce moieties that can interact with specific regions of the kinase active site, thereby enhancing potency and selectivity.

Representative Signaling Pathway

The diagram below illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from this compound. These inhibitors typically act by blocking the ATP-binding site of a receptor tyrosine kinase (RTK), thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor Ligand->RTK Binds Downstream Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) P_RTK->Downstream Activates Transcription Gene Transcription Downstream->Transcription Regulates Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibits (ATP-competitive) Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to

Caption: Generalized Kinase Signaling Pathway and Inhibition.

Experimental Workflows and Logical Relationships

The synthesis of bioactive molecules from this compound often involves a multi-step synthetic sequence. A common workflow involves the initial palladium-catalyzed functionalization of the 6-position, followed by modification of the 4-amino group or the pyrrole nitrogen.

Experimental_Workflow cluster_step1 Step 1: C-6 Functionalization cluster_step2 Step 2: Further Derivatization (Optional) Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd-catalyzed C-C coupling Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) Start->Buchwald Pd-catalyzed C-N coupling Intermediate 6-Substituted-1H-pyrrolo[2,3-b]pyridin-4-amine Suzuki->Intermediate Buchwald->Intermediate N4_Acylation N-4 Acylation Intermediate->N4_Acylation N1_Alkylation N-1 Alkylation Intermediate->N1_Alkylation Final_Product Diverse Library of Bioactive Compounds N4_Acylation->Final_Product N1_Alkylation->Final_Product

Caption: General synthetic workflow for derivatization.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its rich chemical reactivity, particularly at the 6-chloro and 4-amino positions, allows for the efficient synthesis of a wide array of derivatives. The amenability of this scaffold to key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions has cemented its importance in the development of targeted therapeutics, most notably kinase inhibitors. This guide provides a foundational understanding of its chemical behavior and serves as a practical resource for researchers engaged in the design and synthesis of novel bioactive compounds.

References

The Strategic Application of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine in the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutics, particularly in oncology, has identified protein kinases as a pivotal class of drug targets. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has emerged as a highly effective hinge-binding motif for numerous kinase inhibitors. Within this class of compounds, 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine stands out as a versatile and strategically important starting material for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern offers multiple vectors for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

This technical guide provides a comprehensive overview of the utility of this compound in modern drug discovery. It details the synthesis of the core molecule, its derivatization into potent kinase inhibitors, and the experimental protocols required to evaluate their biological activity. Furthermore, it elucidates the key signaling pathways targeted by these compounds, offering a roadmap for their rational design and development.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the following properties:

PropertyValueReference
Molecular Formula C₇H₆ClN₃[1]
Molecular Weight 167.6 g/mol [1]
CAS Number 1000340-80-6[1]
Appearance Off-white to pale yellow solid
Purity Typically >95%[1]

The presence of a chlorine atom at the 6-position and an amine group at the 4-position provides reactive handles for a variety of chemical transformations, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries.[2]

Synthesis of the Core Scaffold

While various methods exist for the synthesis of the 7-azaindole core, a common approach involves a multi-step synthesis starting from commercially available pyridines. A generalized synthetic scheme is presented below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Substituted Pyridine step1 Nitration start->step1 HNO₃/H₂SO₄ step2 Reduction step1->step2 Fe/HCl or H₂/Pd-C step3 Cyclization step2->step3 e.g., Chloroacetaldehyde step4 Chlorination step3->step4 e.g., NCS or SO₂Cl₂ product This compound step4->product

A generalized synthetic workflow for this compound.

Application in Kinase Inhibitor Discovery

The 7-azaindole core of this compound is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to bind to the ATP-binding pocket of kinases, acting as a competitive inhibitor. The pyridine nitrogen and the pyrrole N-H group can form crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.[3] The chlorine atom at the 6-position can be exploited for further modifications to enhance potency and selectivity, while the 4-amino group serves as a key attachment point for various side chains that can interact with other regions of the ATP-binding site.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases, including:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[4]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer and inflammatory diseases.

  • PIM Kinases: The PIM family of serine/threonine kinases plays a role in cell survival and proliferation and is overexpressed in various hematological and solid tumors.

Quantitative Data: Inhibitory Activities of 7-Azaindole Derivatives

The following table summarizes the in vitro inhibitory activities of various 7-azaindole derivatives against different kinase targets. While not all of these compounds are directly synthesized from this compound, they represent the potential of this scaffold in achieving high potency.

Compound/DerivativeTarget KinaseIC₅₀ (nM)Reference
7-Azaindole Derivative B13PI3Kγ0.5[4]
7-Azaindole Derivative 16Bladder Cancer Cell Line1600[5]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide 11hPDE4B140[6]
ULK1/2 Inhibitor MR-2088ULK1/2< 25[7]
7-Azaindole Isoindolinone 28PI3Kγ40 (cellular)
CSF1R Inhibitor 23CSF1R< 1[8][9]

Key Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting their therapeutic effects.

PI3K/Akt/mTOR Signaling Pathway

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. This leads to a cascade of phosphorylation events, starting from a MAPKKK (e.g., MEKK, MLK), which phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then phosphorylates and activates p38 MAPK, which in turn phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular responses.

p38_MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P Substrates Downstream Substrates (Transcription Factors, Kinases) p38->Substrates Inhibitor 7-Azaindole Inhibitor Inhibitor->p38 Inhibition PIM_Kinase_Pathway Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Gene PIM Gene Transcription JAK_STAT->PIM_Gene PIM_Kinase PIM Kinase PIM_Gene->PIM_Kinase Translation Substrates Downstream Substrates (e.g., c-Myc, p27) PIM_Kinase->Substrates P Inhibitor 7-Azaindole Inhibitor Inhibitor->PIM_Kinase Inhibition Synthesis_Protocol cluster_synthesis_flow Synthesis Workflow start Start: this compound step1 Boronic Acid Ester Formation start->step1 Bis(pinacolato)diboron, Pd catalyst, base step2 Suzuki Coupling with Aryl Halide step1->step2 Aryl halide, Pd catalyst, base step3 Purification step2->step3 Column Chromatography product Final Kinase Inhibitor step3->product

References

Potential Therapeutic Targets for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine belongs to the azaindole class of heterocyclic compounds. Azaindoles are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to purines and indoles, allowing them to interact with a wide range of biological targets. This structural feature makes them ideal starting points for the development of novel therapeutic agents. Analogs of the 1H-pyrrolo[2,3-b]pyridine core, in particular, have demonstrated significant potential as modulators of key enzymes involved in various disease pathologies. This technical guide provides an in-depth overview of the potential therapeutic targets for analogs of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. While specific biological activity data for this compound itself is limited in the public domain, the extensive research on its parent scaffold provides a strong rationale for its potential in drug discovery.

Key Therapeutic Targets and Quantitative Data

Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of several important enzyme families, most notably protein kinases and phosphodiesterases. The following tables summarize the quantitative inhibitory activities of various analogs against these targets.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The azaindole core of this compound is an excellent mimic of the adenine region of ATP, making its analogs potent ATP-competitive kinase inhibitors.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Various Protein Kinases

Target Kinase FamilySpecific KinaseAnalog Structure/ReferenceIC50 (nM)Reference
Fibroblast Growth Factor Receptors (FGFR) FGFR1Compound 4h 7[1][2]
FGFR2Compound 4h 9[1][2]
FGFR3Compound 4h 25[1][2]
FGFR4Compound 4h 712[1][2]
Glycogen Synthase Kinase-3β (GSK-3β) GSK-3βCompound 41 0.22[3]
GSK-3βCompound 46 0.26[3]
GSK-3βCompound 54 0.24[3]
Cyclin-Dependent Kinases (CDK) CDK9/CyclinTCompound 8g Dual inhibitor[4]
CDK9/CyclinTCompound 8h Dual inhibitor[4]
Leucine-Rich Repeat Kinase 2 (LRRK2) LRRK2 (G2019S)Analog 32 48.9 (cellular)[5]
Colony-Stimulating Factor 1 Receptor (CSF1R) CSF1RCompound 12b Low nanomolar
Janus Kinase (JAK) JAK1Compound 38a Potent and selective[6]
Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP). Inhibition of specific PDEs can have significant therapeutic effects in inflammatory and neurological diseases.

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Phosphodiesterase 4B (PDE4B)

Target EnzymeAnalog Structure/ReferenceIC50 (µM)Reference
Phosphodiesterase 4B (PDE4B) Compound 11h 0.14[7]
Compound 7 0.48[7]
Compound 9e 0.32[8]

Signaling Pathways

Understanding the signaling pathways in which these therapeutic targets operate is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the core logic of these pathways.

Kinase Signaling Pathways

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation

FGFR Signaling Pathway

GSK3B_Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation GeneTranscription Gene Transcription (Cell Proliferation) TCF_LEF->GeneTranscription

GSK-3β Signaling in the Wnt Pathway

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT STAT_dimer STAT Dimer (pSTAT-pSTAT) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription

JAK-STAT Signaling Pathway
Phosphodiesterase Signaling Pathway

PDE4_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AMP 5'-AMP PDE4->AMP Hydrolysis Downstream Downstream Effects (e.g., reduced inflammation) PKA->Downstream EPAC->Downstream Inhibitor This compound Analog Inhibitor->PDE4 Inhibition

PDE4-cAMP Signaling Pathway

Experimental Protocols

The following are representative protocols for key assays used to determine the inhibitory activity of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced.

1. Materials:

  • Kinase of interest (e.g., FGFR1, GSK-3β)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Assay plates (e.g., 384-well, white, low-volume)

  • Multichannel pipettes and a luminometer

2. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add the kinase/substrate solution to the assay plate.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based assay to measure the activity of PDE4 inhibitors.

1. Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds dissolved in DMSO

  • Assay plates (e.g., 384-well, black)

  • A microplate reader capable of measuring fluorescence polarization

2. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer with a final DMSO concentration typically at or below 1%. Add the diluted compounds to the assay plate.

  • Enzyme Addition: Dilute the PDE4B enzyme to the desired concentration in the assay buffer. Add the enzyme solution to the wells containing the test compounds. Include "no enzyme" and "vehicle" controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of FAM-cAMP in the assay buffer. Add the FAM-cAMP solution to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: The principle of detection often involves a binding agent that binds to the product (5'-AMP), resulting in a change in fluorescence polarization. The specific detection reagents will depend on the commercial kit used.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The percent inhibition is calculated based on the change in fluorescence polarization in the presence of the inhibitor compared to controls. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold, the core of this compound, is a versatile starting point for the development of potent and selective inhibitors of various therapeutic targets. The data presented in this guide highlight the significant potential of analogs of this compound as inhibitors of several protein kinases and phosphodiesterases implicated in cancer, inflammation, and neurodegenerative diseases. The provided experimental protocols offer a foundation for the in vitro evaluation of novel analogs, and the signaling pathway diagrams serve as a guide for understanding their mechanism of action and potential downstream effects. Further optimization of the this compound core through medicinal chemistry efforts could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 4-amino-6-chloro-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors. The presence of a chlorine atom at the 6-position provides a convenient handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives. This application note provides a detailed protocol for the Suzuki coupling reaction of this compound with various boronic acids, based on established procedures for structurally related compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, or a pre-catalyst like SPhos-Pd-G2) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst/precatalyst, the ligand (if not using a precatalyst), and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C). The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a related 6-chloro-7-azaindole substrate, which can serve as a starting point for the optimization of reactions with this compound.[1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol1101288
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol1101291
34-Methylphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol1101287
43-Fluorophenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol1101285
52-Thiopheneboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol1101278
6Pyridine-3-boronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol1101272

Note: The yields are based on a similar substrate and may vary for this compound.

Key Considerations and Troubleshooting

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for a successful Suzuki coupling. For chloro-heterocycles, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective. The use of pre-formed palladium precatalysts can improve reproducibility.

  • Base: The base plays a critical role in the catalytic cycle by promoting the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base. Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.

  • Protecting Groups: The presence of the free amine and the pyrrole N-H in this compound may in some cases interfere with the catalytic cycle. If low yields or side products are observed, protection of one or both nitrogen atoms (e.g., with a Boc or SEM group) may be necessary.

  • Side Reactions: A potential side reaction is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and carefully controlling the reaction temperature.

Signaling Pathway and Logical Relationships

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a diverse range of aryl and heteroaryl groups can be introduced at the 6-position, providing a powerful tool for the synthesis of novel compounds for drug discovery and development. The protocols and data presented in this application note serve as a valuable starting point for researchers in this field.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug discovery for the synthesis of arylamines and their derivatives, which are prevalent in numerous biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in many pharmaceutical agents. The ability to functionalize this core structure, particularly through the introduction of amino groups, is of significant interest.

This document provides a detailed protocol for the Buchwald-Hartwig amination of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. This reaction enables the synthesis of various 6-amino-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, which are valuable intermediates in the development of novel therapeutics. The protocol outlines the use of modern palladium precatalysts and phosphine ligands that allow for efficient coupling under mild conditions, even with the presence of a free N-H on the pyrrole ring.[3][4]

Reaction Principle

The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl chloride.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated amine product is formed, and the palladium(0) catalyst is regenerated.[1][5]

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates like heteroaryl chlorides.[1]

Experimental Protocols

Materials and Methods

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., Ethyl acetate, brine, sodium sulfate, silica gel)

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe, followed by the base (2.0 mmol, 2.0 equiv.).

  • The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the designated time (e.g., 6-24 hours). The progress of the reaction should be monitored by an appropriate technique such as TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 6-amino-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. The data presented is representative and based on similar transformations found in the literature.[3][4]

EntryAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholineXPhos Pd G3NaOt-BuToluene1001285
2AnilineRuPhos Pd G3Cs₂CO₃Dioxane1101878
3BenzylamineXPhos Pd G3NaOt-BuToluene1001682
4n-ButylamineRuPhos Pd G3NaOt-BuTHF802475
5PiperidineXPhos Pd G3Cs₂CO₃Dioxane1101488

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L2Pd(II)(Ar)(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex L2Pd(II)(Ar)(NR1R2) amine_coordination->amido_complex base_hcl Base-HCl amine_coordination->base_hcl reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR1R2 reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition amine HNR1R2 amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Amine, Catalyst, Ligand, Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup: Quench, Extract, Wash, Dry reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-arylation of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, a key transformation in the synthesis of diverse chemical libraries for drug discovery. The protocols focus on two of the most powerful and widely used methods for the formation of carbon-nitrogen bonds: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

The this compound scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry. Functionalization of the amino group via N-arylation provides access to a wide array of derivatives with potential applications as kinase inhibitors, and agents targeting other biological pathways. The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on the substrate scope, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad applicability and milder reaction conditions.[1][2][3] In contrast, the Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures but can be advantageous for specific substrates.[4][5]

Methodologies and Protocols

This section outlines detailed experimental protocols for the N-arylation of this compound using both Buchwald-Hartwig and Ullmann conditions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents and solvents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Experimental Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Addition of Reagents: Add the base (1.5-2.5 eq) to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Conditions):

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2.0)Toluene10070-95
Pd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)Dioxane11065-90
Pd₂(dba)₃ (2.5)BINAP (5)K₃PO₄ (3.0)THF8060-85

Yields are representative for similar substrates and may vary depending on the specific aryl halide used.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides a general method for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (typically aryl iodide)

  • Copper catalyst (e.g., CuI, Cu₂O, or copper powder)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (Optional but often beneficial)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, DMSO, or NMP)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents and solvents for workup and purification

Experimental Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2-2.0 eq), the copper catalyst (10-100 mol%), and the ligand (20-200 mol%).

  • Addition of Base and Solvent: Add the base (2.0-3.0 eq) and the solvent.

  • Reaction: Heat the mixture under an inert atmosphere at a high temperature (typically 120-180 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary (Typical Conditions):

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
CuI (10)L-proline (20)K₂CO₃ (2.0)DMSO13050-80
Cu₂O (50)NoneCs₂CO₃ (2.5)NMP16045-75
Cu powder (100)1,10-phenanthroline (200)K₂CO₃ (3.0)DMF15040-70

Yields are representative for similar substrates and may vary depending on the specific aryl halide used.

Visualizations

Experimental Workflow for N-Arylation

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent Under Inert Atmosphere heating Heat and Stir (Monitor by TLC/LC-MS) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated N-arylated Product purification->product

Caption: General experimental workflow for the N-arylation of this compound.

Logical Relationship of N-Arylation Methods

n_arylation_methods start N-Arylation of This compound buchwald Buchwald-Hartwig Amination (Pd-catalyzed) start->buchwald ullmann Ullmann Condensation (Cu-catalyzed) start->ullmann buchwald_details - Milder Conditions - Broad Substrate Scope - Diverse Ligands buchwald->buchwald_details ullmann_details - Higher Temperatures - Good for Electron-deficient Aryl Halides - Often Stoichiometric Copper ullmann->ullmann_details

Caption: Comparison of Buchwald-Hartwig and Ullmann N-arylation methods.

References

Application Notes & Protocols for the Characterization of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic amine containing the 7-azaindole scaffold. This core structure is of significant interest in medicinal chemistry and drug discovery, as it is a key component in a variety of kinase inhibitors. For instance, derivatives of the pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), both of which are implicated in oncology.[1][2] Given its role as a crucial building block, comprehensive analytical characterization is essential to ensure its identity, purity, and stability for reliable use in research and development.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound. A reverse-phase method is typically employed to separate the main compound from any impurities.

Experimental Protocol:

A standard HPLC method for aromatic amines and pyridines can be adapted for this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:
ParameterValue
Purity > 95% (typical for commercially available)
Retention Time (Rt) Compound-specific, to be determined

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of this compound.

Experimental Protocol:

The HPLC method described above can be directly coupled to a mass spectrometer.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI (+) is typically suitable for this amine-containing compound.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

  • Data Analysis: The extracted ion chromatogram (EIC) for the theoretical [M+H]⁺ ion should show a peak at the same retention time as the corresponding peak in the UV chromatogram.

Data Presentation:
ParameterTheoretical ValueObserved Value
Molecular Formula C₇H₆ClN₃-
Molecular Weight 167.60 g/mol -
[M+H]⁺ (Monoisotopic) 168.0323 m/zTo be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices for this type of compound.

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons and amine protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the number and types of carbon atoms in the molecule.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
To be determinedDoublet1HAromatic CH
To be determinedDoublet1HAromatic CH
To be determinedSinglet1HAromatic CH
To be determinedBroad Singlet2H-NH₂
To be determinedBroad Singlet1HPyrrole N-H

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
To be determinedAromatic Quaternary C
To be determinedAromatic Quaternary C
To be determinedAromatic Quaternary C
To be determinedAromatic CH
To be determinedAromatic CH
To be determinedAromatic CH
To be determinedAromatic C-Cl

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the theoretical values calculated from the molecular formula.

Experimental Protocol:
  • Instrumentation: An automated elemental analyzer based on dynamic flash combustion.

  • Sample Preparation: An accurately weighed sample (typically 1-2 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Data Presentation:
ElementTheoretical (%)Observed (%)
Carbon (C) 50.17To be determined
Hydrogen (H) 3.61To be determined
Nitrogen (N) 25.07To be determined

Visualizations

Experimental Workflow for Characterization

G Figure 1. General workflow for the analytical characterization of this compound. cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting a Weigh Sample b Dissolve in Solvent a->b c Filter b->c d HPLC c->d Inject/Analyze e LC-MS c->e Inject/Analyze f NMR c->f Inject/Analyze g Elemental Analysis c->g Inject/Analyze h Purity Assessment d->h i Identity Confirmation e->i j Structure Elucidation f->j k Compositional Verification g->k

Caption: General workflow for analytical characterization.

Signaling Pathway Context

Derivatives of the this compound scaffold are known to act as kinase inhibitors, for example, targeting the FGFR signaling pathway.

G Figure 2. Simplified representation of the FGFR signaling pathway, a target for inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold. FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds and Activates PLCg PLCγ FGFR->PLCg Activates Downstream Signaling RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates Downstream Signaling PI3K PI3K-AKT Pathway FGFR->PI3K Activates Downstream Signaling STAT STAT Pathway FGFR->STAT Activates Downstream Signaling Inhibitor This compound Derivative Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Leads to RAS_RAF->Proliferation Leads to PI3K->Proliferation Leads to STAT->Proliferation Leads to

Caption: Simplified FGFR signaling pathway.

References

Application Notes and Protocols: 1H and 13C NMR Data for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The chemical structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is presented below, with atoms numbered for potential NMR signal assignment.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_params Setup Acquisition Parameters lock_shim->setup_params acquire_spectra Acquire 1H and 13C Spectra setup_params->acquire_spectra ft Fourier Transform acquire_spectra->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing analysis Peak Picking & Integration referencing->analysis

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in the development of various therapeutic agents. The synthetic strategy is centered on the selective amination of the commercially available precursor, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. This approach is designed for scalability, efficiency, and high purity of the final product. The protocol includes a comprehensive list of materials and reagents, step-by-step experimental procedures, and methods for purification and characterization.

Introduction

This compound, also known as 6-chloro-4-amino-7-azaindole, is a crucial building block in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein describes a robust method for the large-scale production of this compound.

The synthetic approach begins with the readily available 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. The key transformation is a regioselective nucleophilic aromatic substitution (SNA r) at the C4 position. The C4 position is inherently more activated towards nucleophilic attack than the C6 position in the 7-azaindole ring system. This inherent reactivity allows for a high degree of selectivity under controlled reaction conditions.

Overall Synthetic Scheme

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine Reaction Selective Amination (SNAr) 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine->Reaction Ammonia_source Aqueous Ammonia or Ammonia in Dioxane Ammonia_source->Reaction Product This compound Reaction->Product Byproduct Ammonium Salt Reaction->Byproduct

Caption: Synthetic route for this compound.

Experimental Protocol: Selective Amination

This protocol details the selective amination of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine to yield this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine≥98%Commercial Supplier
Ammonium Hydroxide28-30% solution in waterACS Reagent Grade
1,4-DioxaneAnhydrous, ≥99.8%ACS Reagent Grade
Sodium BicarbonateSaturated aqueous solutionLaboratory Grade
BrineSaturated aqueous solutionLaboratory Grade
Ethyl AcetateACS Reagent GradeLaboratory Grade
Sodium SulfateAnhydrousLaboratory Grade
High-Pressure Reaction Vessel--
Procedure
  • Reaction Setup:

    • In a suitable high-pressure reaction vessel, charge 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

    • Add 1,4-dioxane (10 mL per gram of starting material).

    • Stir the mixture to ensure complete dissolution.

    • Cool the solution to 0-5 °C using an ice bath.

  • Addition of Ammonia Source:

    • Slowly add a solution of ammonium hydroxide (10-20 eq) to the cooled reaction mixture. Alternatively, a saturated solution of ammonia in 1,4-dioxane can be used.

    • Seal the reaction vessel securely.

  • Reaction Conditions:

    • Heat the reaction mixture to 120-140 °C.

    • Maintain the temperature and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully vent the reaction vessel.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data Summary

The following table summarizes representative quantitative data for the selective amination reaction. The values are based on typical laboratory-scale syntheses and may require optimization for large-scale production.

ParameterValueNotes
Starting Material 4,6-dichloro-1H-pyrrolo[2,3-b]pyridineCommercially available.
Ammonia Source Ammonium Hydroxide (28-30%)A large excess is used to drive the reaction.
Solvent 1,4-DioxaneOther high-boiling point, inert solvents can be explored.
Reaction Temperature 120-140 °CRequires a sealed vessel to maintain pressure.
Reaction Time 12-24 hoursMonitor for completion.
Typical Yield 70-85%Post-purification.
Purity (by HPLC) >98%After recrystallization or chromatography.

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine and 1,4-Dioxane to Reactor B Cool to 0-5 °C A->B C Slowly Add Ammonia Source B->C D Seal Reactor and Heat to 120-140 °C C->D E Stir for 12-24 hours D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT and Vent F->G H Solvent Removal G->H I Liquid-Liquid Extraction H->I J Drying and Concentration I->J K Recrystallization or Column Chromatography J->K L Drying of Pure Product K->L

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood by trained personnel.

  • The use of a high-pressure reaction vessel requires appropriate safety shields and pressure monitoring.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a scalable and efficient method for the synthesis of this compound. By utilizing the commercially available 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, this process minimizes the number of synthetic steps, making it cost-effective for industrial production. The selective amination at the C4 position is a key feature of this synthesis, leading to a high yield of the desired product with excellent purity. This application note serves as a valuable resource for researchers and professionals in the field of drug development.

Application Notes and Protocols for the Functionalization of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine core, a versatile scaffold in medicinal chemistry. The presence of a reactive chlorine atom at the 6-position and a primary amine at the 4-position allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, making it a valuable starting material for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors.[1]

Introduction to the this compound Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif in drug discovery. Derivatives of this scaffold have shown significant biological activity, including the inhibition of Janus kinases (JAKs), which are critical components of signaling pathways involved in inflammation and immunity.[2][3][4][5] The title compound, this compound, serves as a key building block for creating analogues of established drugs like Tofacitinib, a JAK inhibitor.[6] The strategic functionalization of this core at the C6 and N4 positions is a common approach to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Functionalization Strategies

The two primary sites for functionalization on the this compound core are the C6-chloro and the C4-amino groups. Palladium-catalyzed cross-coupling reactions are the methods of choice for these transformations due to their high efficiency and functional group tolerance.

  • At the C6-Position: The chloro substituent is amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively.

  • At the N4-Position: The primary amino group can be readily functionalized through Buchwald-Hartwig amination to form secondary or tertiary amines.

It is often advantageous to protect the pyrrole nitrogen (N1) prior to cross-coupling reactions to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts) and (2-(trimethylsilyl)ethoxy)methyl (SEM).

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the functionalization of the 7-azaindole scaffold and related heterocycles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed cross-coupling of the C6-chloro group with an aryl or heteroaryl boronic acid.

General Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and the anhydrous solvent under the inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl Boronic AcidYield (%)Reference
Pd(dppf)Cl2 (5)K2CO3 (2)1,4-Dioxane/H2O9024-Methoxyphenylboronic acid85Adapted from[7]
Pd(PPh3)4 (10)Cs2CO3 (3)Toluene110123-Tolylboronic acid78General Protocol
Pd(OAc)2/SPhos (2)K3PO4 (2.5)1,4-Dioxane1008Pyridin-3-ylboronic acid82Adapted from[7]
Protocol 2: Buchwald-Hartwig Amination at the N4-Position

This protocol describes the palladium-catalyzed amination of the 4-amino group with an aryl or heteroaryl halide. It is often necessary to first protect the starting material's amino group to achieve mono-arylation, followed by deprotection. However, direct N-arylation is also possible under carefully controlled conditions. For the purpose of this protocol, we will describe the direct amination of a related substrate, which can be adapted.

General Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl halide (1.1 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs2CO3, LiHMDS) (1.2-2.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl or heteroaryl halide, the palladium catalyst, and the phosphine ligand in a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the base.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Amine/Aryl HalideYield (%)Reference
Pd(OAc)2 (2)BINAP (4)Cs2CO3 (2)1,4-Dioxane1101.5Pyridin-3-ylmethanamine75Adapted from[7]
Pd2(dba)3 (1.5)Xantphos (3)NaOtBu (1.5)Toluene10018Aniline88General Protocol
Pd(OAc)2 (2)RuPhos (4)LiHMDS (1.2)1,4-Dioxane100164-Bromoanisole92Adapted from[8][9]
Protocol 3: Sonogashira Coupling at the C6-Position

This protocol details the coupling of the C6-chloro group with a terminal alkyne.

General Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne and stir the reaction mixture at room temperature to 60 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling:

Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)AlkyneYield (%)Reference
PdCl2(PPh3)2 (3)CuI (5)Et3NDMF6012Phenylacetylene85Adapted from[2]
Pd(PPh3)4 (5)CuI (10)i-Pr2NHTHF25241-Heptyne75General Protocol
Pd(OAc)2 (2)None (copper-free)PiperidineDMF8010Trimethylsilylacetylene90General Protocol

Visualizations

Experimental Workflow for C6-Arylation and N4-Amination

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki C6-Functionalization buchwald_N4 Buchwald-Hartwig Amination (R-X, Pd catalyst, base) start->buchwald_N4 N4-Functionalization product_C6 6-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine suzuki->product_C6 product_N4 6-Chloro-N-R-1H-pyrrolo[2,3-b]pyridin-4-amine buchwald_N4->product_N4

Caption: Sequential functionalization workflow.

JAK-STAT Signaling Pathway

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates dimer STAT Dimer stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT pathway.

References

Application Notes and Protocols for the Use of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, a derivative of the 7-azaindole scaffold, is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The 7-azaindole core is recognized as a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of a chlorine atom at the 6-position and an amine group at the 4-position provides versatile handles for chemical modification through modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the generation of kinase inhibitors, with a focus on detailed experimental protocols for key synthetic transformations and biological assays. The information presented is based on established chemistry for the 7-azaindole scaffold and related pyrrolopyrimidine derivatives, offering a roadmap for the development of novel therapeutics targeting a range of kinase-driven pathologies.

Key Synthetic Strategies

The chemical versatility of this compound allows for the introduction of diverse substituents at the 6-position, primarily through palladium-catalyzed cross-coupling reactions. The two most pertinent and widely employed methods are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the arylation or heteroarylation of the 6-position of the pyrrolo[2,3-b]pyridine core. This reaction typically involves the coupling of the chloro-substituted scaffold with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 6-amino-substituted derivatives by coupling this compound with a primary or secondary amine. This reaction is also palladium-catalyzed and requires a suitable phosphine ligand and a base.

Target Kinases and Signaling Pathways

Derivatives of the 7-azaindole and related pyrrolopyrimidine scaffolds have been successfully developed to target a variety of kinases implicated in cancer and inflammatory diseases. These include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive cell proliferation, angiogenesis, and survival in various cancers. Inhibition of the FGFR signaling pathway is a validated therapeutic strategy.

  • Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα): A key kinase in the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity. Selective inhibition of IKKα is a promising approach for treating inflammatory disorders.

  • Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that mediate signaling from cytokine receptors. The JAK/STAT signaling pathway is crucial for immune cell development and function, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms.

  • Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription elongation. Inhibition of CDK9 has emerged as a potential therapeutic strategy in oncology.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from scaffolds closely related to this compound, demonstrating the potential of this chemical class.

Table 1: Inhibitory Activity of Representative FGFR Inhibitors with a 1H-pyrrolo[2,3-b]pyridine Core

Compound IDTarget KinaseIC50 (nM)[1]
4h FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Inhibitory Activity of Representative IKKα Inhibitors with an Aminoindazole-pyrrolo[2,3-b]pyridine Scaffold

Compound IDTarget KinaseKi (nM)
SU1261 IKKα10
IKKβ680
SU1349 IKKα16
IKKβ3352

Table 3: Inhibitory Activity of a Representative JAK Inhibitor with a 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Scaffold

Compound IDTarget KinaseIC50 (nM)
19 JAK11.5
JAK31.1

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of 6-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried reaction vessel, add this compound, the aryl or heteroaryl boronic acid, and the base.

  • Evacuate and backfill the vessel with nitrogen or argon gas three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the synthesis of 6-(arylamino)-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 equiv)

  • Phosphine ligand (e.g., XPhos, 0.1 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 6-amino-substituted product.

Protocol 3: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound (in DMSO)

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the serially diluted inhibitor compounds to the wells.

  • Add the recombinant kinase to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. Luminescence or fluorescence is typically measured using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of kinase inhibitors derived from the this compound scaffold.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Scaffolds cluster_final Final Products start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd catalyst, Ligand, Base) start->buchwald aryl_product 6-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives suzuki->aryl_product amino_product 6-Amino-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives buchwald->amino_product inhibitor Kinase Inhibitors aryl_product->inhibitor amino_product->inhibitor

Caption: General synthetic workflow for kinase inhibitors.

G cluster_workflow Experimental Workflow: Synthesis to Biological Evaluation synthesis Synthesis of Inhibitor Library (Suzuki & Buchwald-Hartwig Couplings) purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Kinase Assay (IC50 Determination) purification->screening cellular Cell-Based Assays (Proliferation, Apoptosis, etc.) screening->cellular sar Structure-Activity Relationship (SAR) Analysis and Lead Optimization cellular->sar sar->synthesis

Caption: Workflow from synthesis to biological evaluation.

G cluster_pathway Simplified FGFR Signaling Pathway fgf FGF Ligand fgfr FGFR fgf->fgfr Binds and Activates ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr->ras_raf_mek_erk Activates pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt Activates plc_gamma PLCγ Pathway fgfr->plc_gamma Activates proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt->proliferation plc_gamma->proliferation inhibitor FGFR Inhibitor (pyrrolo[2,3-b]pyridine derivative) inhibitor->fgfr Inhibits

Caption: Simplified FGFR signaling pathway and inhibition.

G cluster_pathway Simplified Non-Canonical NF-κB Signaling Pathway stimulus Stimulus (e.g., LTβR, BAFFR) nik NIK stimulus->nik Stabilizes ikka IKKα nik->ikka Phosphorylates & Activates p100 p100 ikka->p100 Phosphorylates p52 p52 p100->p52 Processed to nucleus Nucleus p52->nucleus Translocates with RelB relb RelB relb->nucleus gene Gene Transcription (Inflammation, Immunity) nucleus->gene inhibitor IKKα Inhibitor (pyrrolo[2,3-b]pyridine derivative) inhibitor->ikka Inhibits

References

Application Notes and Protocols for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of compound libraries based on the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold. This versatile chemical framework, also known as 6-chloro-4-amino-7-azaindole, is a key pharmacophore in the development of potent kinase inhibitors and other therapeutic agents.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding interactions of ATP in the active site of various kinases.[1] The strategic placement of a chlorine atom at the 6-position and an amine group at the 4-position provides a valuable platform for generating diverse compound libraries with a wide range of biological activities. These compounds have shown significant promise as inhibitors of key signaling pathways implicated in cancer and other diseases, most notably the PI3K/AKT/mTOR pathway.[2][3][4][5]

Design Strategy for Compound Libraries

The design of this compound-based libraries focuses on the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The primary points of diversification are typically the 4-amino group and the pyrrole nitrogen (N1).

  • Modification of the 4-amino group: This position is crucial for interacting with the solvent-exposed region of the kinase active site. A wide variety of substituents, including alkyl, aryl, and heteroaryl groups, can be introduced via reactions such as Buchwald-Hartwig amination to probe structure-activity relationships (SAR).

  • Substitution on the pyrrole nitrogen (N1-H): The pyrrole nitrogen can be functionalized to modulate the electronic properties of the ring system and to introduce additional interaction points with the target protein.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of representative 7-azaindole derivatives targeting the PI3K pathway.

Table 1: In Vitro Kinase Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms

Compound IDR Group at C3PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity vs PI3Kα
1a 3-pyridyl1508025721.4
1b 2-pyridyl330150403310.0
1c Phenyl200100301216.7
1d 4-fluorophenyl18090281018.0

Data adapted from related 7-azaindole inhibitor studies.[6]

Table 2: Cellular Activity of Selected 7-Azaindole PI3K Inhibitors

Compound IDCell LineAssayIC50 (µM)
1a THP-1p-Akt Inhibition0.4
1b THP-1p-Akt Inhibition3.5
1c THP-1p-Akt Inhibition0.8
1d THP-1p-Akt Inhibition0.6

Data adapted from related 7-azaindole inhibitor studies.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to the title compound, starting from a commercially available dichlorinated 7-azaindole precursor, via a regioselective Buchwald-Hartwig amination.

Materials:

  • 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Buchwald-Hartwig Amination:

    • To an oven-dried flask, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), benzophenone imine (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.075 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Hydrolysis of the Imine:

    • Dissolve the crude residue from step 1 in a suitable solvent (e.g., THF).

    • Add 2M aqueous HCl and stir vigorously at room temperature for 2-4 hours.

    • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: General Procedure for Kinase Inhibitor Screening (In Vitro Kinase Assay)

This protocol outlines a general workflow for assessing the inhibitory activity of newly synthesized compounds against a panel of kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP or other detection reagents (e.g., for fluorescence or luminescence-based assays)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • 96- or 384-well assay plates

  • Apparatus for detecting the assay signal (e.g., scintillation counter, plate reader)

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in the kinase reaction buffer to the final desired concentrations.

  • Kinase Reaction:

    • In each well of the assay plate, add the kinase enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding [γ-³³P]ATP (or the appropriate reagent for the chosen assay format).

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

    • Wash the membrane or plate to remove unincorporated [γ-³³P]ATP.

    • Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter or phosphorimager. For non-radiometric assays, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole compounds.

Experimental Workflow

Library_Synthesis_Workflow Start Start: 4,6-dichloro- 1H-pyrrolo[2,3-b]pyridine Step1 Buchwald-Hartwig Amination (Introduction of Amine at C4) Start->Step1 Intermediate This compound (Core Scaffold) Step1->Intermediate Step2 Library Diversification (e.g., N1-alkylation/arylation, 4-amino group modification) Intermediate->Step2 Library Compound Library Step2->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR End Lead Compounds SAR->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine from typical reaction mixtures. The protocols and advice provided are based on established methods for purifying structurally related heteroaromatic amines and should be adapted as needed for your specific experimental context.

Troubleshooting Guide

Researchers may encounter several common issues during the purification of this compound. The following table summarizes these problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (polarity too high or too low)- Co-elution with a closely related impurity- Column overloading- Tailing of the amine on silica gel- Optimize Solvent System: Systematically screen solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) using Thin Layer Chromatography (TLC) to achieve better separation.[1][2]- Use Additives: Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing by deactivating acidic sites on the silica gel.[2]- Check for Insolubility: Ensure the crude material is fully dissolved before loading. If not, consider adsorbing it onto a small amount of silica gel.[2]- Reduce Load: Decrease the amount of crude material loaded onto the column.
Product Fails to Crystallize - Solution is not supersaturated- Presence of impurities inhibiting crystal formation- Incorrect solvent or solvent combination- Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly cooling the solution.[2]- Use an Anti-Solvent: If the product is soluble in a particular solvent, slowly add a solvent in which it is insoluble (an anti-solvent) to induce precipitation.[2]- Solvent Screening: Perform small-scale solubility tests to find a suitable recrystallization solvent or solvent pair (e.g., Methanol/Water, Ethyl Acetate/Hexanes).[2]
Significant Product Loss During Extraction - Incorrect pH of the aqueous phase- Emulsion formation- pH Adjustment: Ensure the aqueous phase is sufficiently basic (pH > 8) to keep the amine in its freebase form and soluble in the organic layer.[1]- Break Emulsions: Add a small amount of brine or gently swirl the separatory funnel to break up emulsions.
Product Appears Colored or Degraded - Air or light sensitivity- Instability on silica gel- Inert Atmosphere: If the compound is suspected to be air-sensitive, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[2]- Protect from Light: Wrap chromatography columns and collection flasks in aluminum foil.[2]- Minimize Contact Time: Run flash chromatography as quickly as possible to reduce the time the compound spends on the silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related syntheses can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as hydrolysis or over-alkylation. For instance, if the amine is prepared via reduction of a nitro group, you might have residual nitro compound.

Q2: How can I effectively remove non-basic organic impurities from my crude product?

A2: An acid-base extraction is a highly effective method. Dissolve your crude product in an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl). Your amine will form a salt and move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into an organic solvent.[3]

Q3: My compound is streaking badly on the TLC plate. What can I do?

A3: Streaking, or tailing, is common for amines on silica gel due to interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to your TLC mobile phase. This same principle applies to column chromatography.[2]

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be an excellent final purification step to obtain highly pure material, provided a suitable solvent is found. Good single solvents for similar compounds include methanol, ethanol, or ethyl acetate. You can also use a solvent/anti-solvent system, such as dissolving in a minimal amount of hot methanol and adding water dropwise until cloudiness persists.[2][4]

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography

This protocol is a general guideline for the purification of this compound using flash chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography eluent. If the product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[2]

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) in the desired initial eluent (e.g., 100% Dichloromethane or a low polarity mixture like 5% Ethyl Acetate in Hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Start the elution with the initial solvent system and gradually increase the polarity. A common gradient for this type of compound is from 0% to 10% Methanol in Dichloromethane, or 20% to 80% Ethyl Acetate in Hexanes.[2] The addition of 0.1-1% triethylamine to the eluent is recommended to reduce tailing.[2]

  • Fraction Collection: Collect fractions based on the separation observed by TLC.

  • Analysis: Analyze the collected fractions by TLC with UV visualization (254 nm).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold (e.g., ethanol, methanol, or ethyl acetate).[2]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Crystallization:

    • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.[2]

    • Anti-solvent Addition: If crystals do not form upon cooling, add an anti-solvent (a solvent in which the product is insoluble, like hexanes or water) dropwise to the solution until it becomes cloudy.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction (Optional Pre-purification) crude->extraction chromatography Silica Gel Flash Chromatography crude->chromatography Direct Purification extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt check_purity Check Purity (TLC/LCMS) start->check_purity pure Pure Product check_purity->pure Acceptable impure Impure Product check_purity->impure Unacceptable problem Identify Problem: - Low Resolution - Tailing - Low Yield impure->problem solution_chrom Adjust Chromatography: - Change Solvent System - Add Triethylamine - Reduce Load problem->solution_chrom Chromatography Issue solution_xtal Optimize Recrystallization: - Screen Solvents - Use Anti-Solvent problem->solution_xtal Crystallization Issue solution_extraction Refine Extraction: - Check pH - Break Emulsion problem->solution_extraction Extraction Issue solution_chrom->start Retry solution_xtal->start Retry solution_extraction->start Retry

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common and plausible synthetic strategy involves a multi-step process starting from a di-substituted pyridine derivative. A representative synthetic approach is outlined below. This route is inferred from established methods for the synthesis of related 7-azaindole compounds.

Synthetic_Pathway A 2,4-Dichloro-6-methylpyridine B 4-Amino-2-chloro-6-methylpyridine A->B Selective Amination (e.g., NH3, high temp/pressure) C 4-Amino-2-chloro-6-(dibromomethyl)pyridine B->C Radical Bromination (e.g., NBS, AIBN) D This compound C->D Ring Formation/Cyclization (e.g., reaction with ammonia or an ammonia equivalent) Troubleshooting_Workflow Start Unexpected Peak(s) in HPLC Check_SM Analyze Starting Materials by HPLC/GC-MS Start->Check_SM Check_Intermediates Analyze Reaction Intermediates by HPLC/LC-MS Check_SM->Check_Intermediates Starting Materials Pure Modify_Purification Optimize Purification Protocol Check_SM->Modify_Purification Impurity from Starting Material Analyze_Byproducts Characterize Major Impurities by LC-MS and NMR Check_Intermediates->Analyze_Byproducts Intermediates Identified Modify_Reaction Modify Reaction Conditions Check_Intermediates->Modify_Reaction Incomplete Conversion Analyze_Byproducts->Modify_Reaction Modify_Reaction->Modify_Purification End Impurity Identified and Controlled Modify_Purification->End

Technical Support Center: Optimizing Coupling Reactions for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to assist researchers, scientists, and drug development professionals in their synthetic chemistry endeavors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties can present challenges in common cross-coupling reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed coupling reaction with this compound failing?

A1: Complete reaction failure with this substrate often points to several critical issues:

  • Catalyst Inactivation: The 7-azaindole nitrogen atoms can chelate with the palladium catalyst, leading to inactivation.[3] The unprotected N-H of the pyrrole ring can also lead to undesired side reactions like homo-coupling.[3] Using specialized palladium pre-catalysts or ligands designed for heteroaryl chlorides is crucial.

  • Inappropriate Ligand Choice: Aryl chlorides are less reactive than bromides or iodides.[4] Therefore, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) are often required to facilitate the oxidative addition step.[3][5]

  • Insufficiently Strong Base: The choice of base is critical. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS can be effective as it deprotonates both the amine and the azaindole N-H, potentially reducing side reactions.[3] For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often employed.[6]

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[7]

Q2: I'm observing low yields and incomplete conversion. How can I optimize the reaction?

A2: Low yields suggest that the reaction conditions are suboptimal. Consider the following adjustments:

  • Increase Temperature: Heteroaryl chlorides often require higher reaction temperatures (typically 80-120 °C) to drive the reaction to completion.[4]

  • Screen Solvents: Solvents like dioxane, toluene, or THF are commonly used.[6] The solubility of all reagents, especially the base, can significantly impact the reaction rate.

  • Optimize Catalyst and Ligand Loading: While typical catalyst loadings are 1-5 mol%, challenging substrates may require higher loadings. The palladium-to-ligand ratio (typically 1:1 to 1:2) should also be optimized.

  • Protect the Pyrrole N-H: Although methods exist for unprotected azaindoles,[3] protecting the N-H group (e.g., with SEM, benzyl, or Boc groups) can prevent side reactions and may improve yields, though this adds extra steps to the synthesis.[8]

Q3: What are common side products in these coupling reactions?

A3: Several side products can form:

  • Dehalogenation: Reduction of the starting material where the chlorine atom is replaced by a hydrogen. This is often caused by trace water or other protic sources.

  • Protodeboronation (Suzuki Coupling): The boronic acid reagent can be cleaved by water or other protic species before it couples with the aryl halide.[7]

  • Homo-coupling: Two molecules of the 7-azaindole can couple together, or two molecules of the boronic acid (in Suzuki reactions) can form a dimer. Using appropriate ligands can often suppress this.[3]

  • N-Arylation: The unprotected pyrrole nitrogen can sometimes undergo arylation, although this is less common at the 4-amino position.[3][9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the coupling of this compound.

Problem Potential Cause Suggested Solution
No Reaction (Starting material fully recovered)1. Inactive Catalyst or Ligand. 2. Reaction temperature too low. 3. Ineffective base.1. Use a fresh, high-quality catalyst and ligand. For aryl chlorides, consider a pre-catalyst like a RuPhos or SPhos G3/G4 palladacycle.[3][5] 2. Increase temperature in 10 °C increments (e.g., from 80 °C to 110 °C). 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki; from K₂CO₃ to LiHMDS or NaOtBu for Buchwald-Hartwig).[3][10]
Low Yield / Incomplete Reaction 1. Insufficient degassing (oxygen contamination). 2. Poor solubility of reagents. 3. Reaction time too short.1. Ensure the solvent is thoroughly degassed (e.g., by sparging with argon for 30 min or three freeze-pump-thaw cycles). Maintain a positive inert gas pressure.[7] 2. Try a different solvent system (e.g., dioxane/water, toluene, or THF).[6] 3. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Formation of Dehalogenated Byproduct 1. Presence of water or other protic impurities. 2. Certain ligands/catalyst systems may promote this pathway.1. Use anhydrous solvents and dry reagents. 2. Screen different ligands.
Formation of Homo-coupled Byproduct 1. Catalyst system promotes self-coupling. 2. For Suzuki, slow transmetalation.1. Use bulky, electron-rich ligands like XPhos or SPhos which favor reductive elimination of the desired product.[3] 2. Ensure the base is adequate to activate the boronic acid for efficient transmetalation.[11]

Visualized Guides and Pathways

The following diagrams illustrate the core troubleshooting logic and a typical experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Problem Observed: Low or No Product Check_Catalyst Check Catalyst System - Is catalyst/ligand active? - Is ligand suitable for Ar-Cl? Start->Check_Catalyst Check_Conditions Check Reaction Conditions - Temperature high enough? - System fully inert? Start->Check_Conditions Check_Reagents Check Reagents - Reagents pure & dry? - Base appropriate? Start->Check_Reagents Analyze_Side_Products Analyze Side Products (LCMS) - Dehalogenation? - Homo-coupling? Start->Analyze_Side_Products Action_Catalyst Action: - Use fresh pre-catalyst - Switch to Buchwald-type ligand Check_Catalyst->Action_Catalyst Action_Conditions Action: - Increase temperature - Improve degassing protocol Check_Conditions->Action_Conditions Action_Reagents Action: - Use anhydrous solvent - Screen different bases Check_Reagents->Action_Reagents Action_Side_Products Action: - Adjust ligand/base to suppress side reactions Analyze_Side_Products->Action_Side_Products Experimental_Workflow Start Start Add_Solids 1. Add Solids to Flask (Aryl Halide, Coupling Partner, Base) Start->Add_Solids Purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) Add_Solids->Purge Add_Catalyst 3. Add Catalyst & Ligand Purge->Add_Catalyst Add_Solvent 4. Add Degassed Solvent Add_Catalyst->Add_Solvent Heat 5. Heat Reaction (80-120 °C) Add_Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 7. Aqueous Work-up (Dilute, Extract, Dry) Monitor->Workup Purify 8. Purify Crude Product (Column Chromatography) Workup->Purify End Final Product Purify->End

References

Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves the regioselective nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with an amino source. The C4 position is generally more activated towards nucleophilic attack than the C6 position, allowing for selective amination under controlled conditions.

Q2: What are the critical reaction parameters to control during the amination step?

A2: Temperature, reaction time, and the nature of the solvent and base are crucial. The reaction temperature needs to be carefully optimized to ensure complete reaction while minimizing the formation of byproducts. The choice of solvent can influence the solubility of reactants and the reaction rate. The base used is important for neutralizing the HCl generated during the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The disappearance of the starting material (4,6-dichloro-1H-pyrrolo[2,3-b]pyridine) and the appearance of the product spot will indicate reaction progression.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of Multiple Byproducts

Potential Causes and Solutions

Potential CauseRecommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of di-aminated and other byproducts.
Suboptimal Reaction Time Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion, while extended reaction times can lead to byproduct formation.
Inappropriate Solvent The choice of solvent is critical. Aprotic polar solvents like dioxane, DMF, or NMP are commonly used. Ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis byproducts.
Base Selection and Stoichiometry An appropriate base (e.g., DIPEA, K₂CO₃) should be used to quench the HCl formed during the reaction. Ensure the correct stoichiometry of the base is used to prevent the reaction mixture from becoming acidic, which can affect the nucleophilicity of the amine.
Issue 2: Identification and Minimization of Common Byproducts

The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding these impurities is key to optimizing the reaction and purification process.

Common Byproducts in the Amination of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine:

Byproduct NameStructureFormation MechanismMitigation Strategies
4,6-diamino-1H-pyrrolo[2,3-b]pyridine (Structure not shown)Over-amination of the starting material or the desired product.Use a controlled stoichiometry of the aminating agent. Monitor the reaction carefully and stop it once the starting material is consumed. Lowering the reaction temperature can also reduce the rate of the second amination.
6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (Structure not shown)Hydrolysis of the C4-chloro group of the starting material by residual water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
Isomeric Amination Product (4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine) (Structure not shown)Nucleophilic attack at the C6 position instead of the C4 position.The C4 position is electronically favored for nucleophilic attack. However, steric hindrance on the nucleophile or specific reaction conditions could potentially lead to the formation of the C6-amino isomer. Careful control of reaction conditions is key.
Starting Material (4,6-dichloro-1H-pyrrolo[2,3-b]pyridine) (Structure not shown)Incomplete reaction.Increase the reaction time or temperature. Ensure proper mixing and stoichiometry of reagents.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol is a general guideline based on typical procedures for the amination of similar heterocyclic systems. Optimization may be required for specific experimental setups.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and a suitable anhydrous solvent (e.g., dioxane, DMF).

  • Addition of Reagents: Add the aminating agent (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine) (1.0-1.2 eq) and a base (e.g., diisopropylethylamine, potassium carbonate) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a predetermined temperature (e.g., 80-120 °C) and stir for the required time, monitoring the progress by TLC or HPLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visual Troubleshooting Guide

Byproduct_Troubleshooting cluster_start Initial Observation cluster_analysis Byproduct Identification (LC-MS / NMR) cluster_solutions Corrective Actions Start Low Yield / Multiple Spots on TLC Di_amino Di-amino Byproduct (M+NH2-Cl) Start->Di_amino Mass higher than product Hydrolysis Hydrolysis Byproduct (M+OH-Cl) Start->Hydrolysis Mass similar to product Isomer Isomeric Product Start->Isomer Same mass as product Starting_Material Unreacted Starting Material Start->Starting_Material Mass of starting material Sol_Di_amino Reduce Amine Stoichiometry Lower Reaction Temperature Di_amino->Sol_Di_amino Sol_Hydrolysis Use Anhydrous Solvents Inert Atmosphere Hydrolysis->Sol_Hydrolysis Sol_Isomer Optimize Reaction Conditions (Temperature, Solvent) Isomer->Sol_Isomer Sol_Start Increase Reaction Time/Temp Check Reagent Stoichiometry Starting_Material->Sol_Start

Caption: Troubleshooting workflow for identifying and mitigating common byproducts.

Technical Support Center: Overcoming Poor Solubility of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives. These derivatives, often investigated as kinase inhibitors, typically exhibit low aqueous solubility, which can hinder in vitro assays and limit in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often have poor water solubility?

A1: The poor aqueous solubility of these derivatives is primarily due to their molecular structure. The 1H-pyrrolo[2,3-b]pyridine core is a relatively planar and hydrophobic heterocyclic system. While the amine group can contribute to some hydrogen bonding, the overall lipophilicity of the molecule, often increased by various substituents, leads to low solubility in aqueous media. Many kinase inhibitors fall under the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my kinase assay. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Your compound is highly soluble in the organic solvent DMSO, but when this stock solution is diluted into an aqueous buffer, the DMSO concentration decreases significantly. The aqueous environment cannot maintain the solubility of your hydrophobic compound, causing it to precipitate. To prevent this, you can:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, ideally below 0.5%.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Use a co-solvent: Incorporate a water-miscible co-solvent like ethanol or PEG 400 into your final buffer.

  • Adjust the pH: As these are amine-containing compounds, they are likely weak bases. Lowering the pH of the buffer can increase their solubility.[1]

  • Incorporate solubility enhancers: Low concentrations of surfactants or cyclodextrins can help maintain solubility.

Q3: How does pH affect the solubility of my this compound derivative?

A3: The amine group in your compound is basic and can be protonated at acidic pH.[2] This protonation leads to the formation of a more polar salt form, which is significantly more soluble in water than the neutral free base.[3] Therefore, decreasing the pH of your solution will generally increase the solubility of your compound. It is crucial to determine the pKa of your specific derivative to understand its pH-dependent solubility profile.

Q4: What are the most common formulation strategies to improve the in vivo bioavailability of these compounds?

A4: For poorly soluble compounds like these derivatives, several formulation strategies can enhance oral bioavailability:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[4][5][6]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.[7][8]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.

  • Salt Formation: Forming a salt of the basic amine group with an appropriate counterion can improve solubility and dissolution. Lipophilic salt forms have shown promise for kinase inhibitors.[7][8]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
Compound crashes out of solution during in vitro assay. Exceeding aqueous solubility limit upon dilution from organic stock.- Decrease final concentration of the compound.- Lower the final percentage of the organic solvent (e.g., DMSO).- Use a co-solvent system (e.g., water/ethanol).- Adjust the pH of the assay buffer to be more acidic.
Inconsistent results in cell-based assays. Compound precipitation in culture media over time.- Prepare fresh dilutions immediately before use.- Evaluate the solubility and stability of the compound in the specific cell culture medium over the duration of the experiment.- Consider using a formulation with solubility enhancers like cyclodextrins.
Low and variable oral bioavailability in animal studies. Poor dissolution and/or precipitation in the gastrointestinal tract.- Formulate the compound as an amorphous solid dispersion.- Develop a lipid-based formulation (e.g., SEDDS).- Investigate different salt forms of the compound.- Reduce particle size through micronization or nanosizing.
Difficulty preparing a high-concentration dosing solution for in vivo studies. Low intrinsic solubility of the free base.- Prepare a solution using pH adjustment (acidic vehicle).- Utilize a co-solvent system (e.g., PEG 400, propylene glycol).- Formulate as a suspension with appropriate wetting and suspending agents.

Quantitative Data Summary

The following table presents solubility data for 7-azaindole (the parent scaffold of 1H-pyrrolo[2,3-b]pyridine) and its derivatives compared to indole, demonstrating the impact of the nitrogen atom in the pyridine ring on aqueous solubility. This data can be used as a proxy to understand the solubility behavior of this compound derivatives.

CompoundStructureAqueous Solubility (µg/mL)Fold Increase vs. IndoleReference
IndoleIndole16-[9]
4-Azaindole1H-Pyrrolo[2,3-c]pyridine932~58[9]
5-Azaindole1H-Pyrrolo[3,2-c]pyridine419~26[9]
6-Azaindole1H-Pyrrolo[3,2-b]pyridine487~30[9]
7-Azaindole1H-Pyrrolo[2,3-b]pyridine936~58[9]

Note: This data is for the parent ring systems and does not include the 6-chloro and 4-amine substitutions. The presence of these functional groups will further influence the solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the aqueous solubility of a this compound derivative at different pH values.

Materials:

  • This compound derivative

  • Phosphate buffered saline (PBS) at pH 7.4

  • Citrate buffer (pH 3.0, 4.0, 5.0)

  • Borate buffer (pH 8.0, 9.0)

  • Deionized water

  • Orbital shaker/incubator at 37 °C

  • Centrifuge

  • HPLC system with a suitable column and detector

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of buffers at various pH values (e.g., 3.0, 4.0, 5.0, 7.4, 8.0, 9.0).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Incubate the vials at 37 °C on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD to enhance the solubility of a poorly soluble derivative.

Materials:

  • This compound derivative

  • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Common solvent (e.g., methanol, dichloromethane, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a polymer carrier that is miscible with the drug. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Dissolve both the drug and the polymer in a suitable common solvent to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24 hours to remove any residual solvent.

  • The resulting ASD can be collected as a powder and characterized for its amorphous nature (e.g., by XRD or DSC) and dissolution properties.

Visualizations

Signaling Pathways

This compound derivatives are often developed as kinase inhibitors. Below are diagrams of two common signaling pathways targeted by such inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound derivative Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and potential point of inhibition.

Experimental Workflow

Solubility_Enhancement_Workflow Start Poorly Soluble Derivative Screening Solubility Screening (pH, Co-solvents) Start->Screening Formulation Formulation Strategy Screening->Formulation ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Lipid Lipid-Based Formulation Formulation->Lipid Nano Nanosuspension Formulation->Nano Characterization Physicochemical Characterization (XRD, DSC, DLS) ASD->Characterization Lipid->Characterization Nano->Characterization Dissolution In Vitro Dissolution & Permeability Characterization->Dissolution InVivo In Vivo Pharmacokinetic Studies Dissolution->InVivo End Optimized Formulation InVivo->End

Caption: General workflow for overcoming poor solubility.

References

stability issues of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guide is based on general chemical principles and available data for similar compounds, specific stability data for this compound is limited in publicly available literature. Therefore, the experimental protocols provided are general templates and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For solid-state storage, it is recommended to keep the compound in a tightly sealed container in a dry environment. For short-term storage (1-2 weeks), a temperature of -4°C is suitable, while for long-term storage (1-2 years), -20°C is recommended to minimize degradation.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound has amine functionalities, making it susceptible to pH-dependent degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways.[2][3][4]

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Solvent: The choice of solvent can impact solubility and stability.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5]

Q3: In which common laboratory solvents is this compound likely to be soluble?

While specific quantitative solubility data is not widely available, compounds with similar structures, such as 6-Chloropyridin-3-amine, generally exhibit greater solubility in organic solvents like ethanol and methanol compared to water.[6] It is advisable to perform solubility tests in a small scale for your specific application.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Q: I am observing rapid degradation of my this compound stock solution in an aqueous buffer. What could be the cause and how can I mitigate it?

A: Rapid degradation in aqueous solutions is often linked to pH and temperature. The pyrrolopyridine core and the amine substituent can be susceptible to hydrolysis under certain pH conditions.

Troubleshooting Steps:

  • pH Optimization: Determine the optimal pH for stability. Prepare buffers at various pH values (e.g., pH 3, 5, 7.4, 9) and monitor the compound's concentration over time using a suitable analytical method like HPLC.

  • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8°C) and protect them from light. Avoid repeated freeze-thaw cycles if solutions are stored frozen.[7]

  • Inert Atmosphere: If oxidative degradation is suspected, de-gas your solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Precipitation of the Compound from Solution During an Experiment

Q: My compound is precipitating out of solution during my experiment, especially when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A: This is a common issue when a compound has low aqueous solubility. The high concentration of the compound in a good solvent (like DMSO) is no longer soluble when diluted into a poor solvent (like an aqueous buffer).

Troubleshooting Steps:

  • Lower the Stock Concentration: If possible, use a lower concentration of your DMSO stock solution.

  • Optimize the Final Solvent Composition: Investigate if the addition of a small percentage of an organic co-solvent (e.g., ethanol, methanol) to your aqueous buffer is compatible with your experiment and can improve solubility.

  • Formulation Development: For in vivo or cell-based assays, consider formulating the compound with solubilizing agents such as cyclodextrins or surfactants, if your experimental design allows.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the pH Stability of this compound

This protocol outlines a general method for assessing the stability of the compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., citrate for acidic, phosphate for neutral, borate for basic)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the buffer's pH and the reaction.

  • Measure and record the initial pH of each solution.

  • Immediately after preparation (t=0), take an aliquot from each vial, quench the reaction if necessary (e.g., by diluting with mobile phase), and analyze by HPLC to determine the initial concentration.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze by HPLC.

  • Plot the percentage of the remaining this compound against time for each pH to determine the stability profile.

Hypothetical pH Stability Data

pHTemperature (°C)% Remaining after 24h
3.02595.2
5.02598.5
7.42592.1
9.02575.4

Note: This data is hypothetical and for illustrative purposes only.

Protocol 2: General Procedure for Photostability Testing

This protocol is adapted from ICH Q1B guidelines for photostability testing.[8]

Materials:

  • This compound solution

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Transparent and opaque (e.g., wrapped in aluminum foil) sample containers

  • HPLC system

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Place the solution in both transparent and opaque containers. The opaque container will serve as a dark control to separate light-induced degradation from thermal degradation.

  • Expose the samples to a light source that meets the ICH Q1B requirements for a specified duration.

  • At the end of the exposure period, analyze the samples from both the transparent and opaque containers, along with a non-exposed control sample, by HPLC.

  • Compare the chromatograms to assess for degradation and the formation of new peaks. The difference in degradation between the exposed and dark control samples indicates the extent of photolytic degradation.

Hypothetical Photostability Data

Condition% RemainingAppearance of Degradation Products
Initial (t=0)100None
Dark Control99.5Minor
Exposed to Light80.3Significant

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Potential Solutions Degradation Compound Degradation Check_pH Check Solution pH Degradation->Check_pH Check_Temp Check Temperature Degradation->Check_Temp Check_Light Check Light Exposure Degradation->Check_Light Check_Oxygen Check for Oxygen Degradation->Check_Oxygen Optimize_pH Optimize pH Check_pH->Optimize_pH Control_Temp Control Temperature Check_Temp->Control_Temp Protect_Light Protect from Light Check_Light->Protect_Light Inert_Atmosphere Use Inert Atmosphere Check_Oxygen->Inert_Atmosphere

Caption: Troubleshooting workflow for compound degradation.

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Spike_Buffers Spike Buffers with Stock Stock_Solution->Spike_Buffers Prepare_Buffers Prepare Buffers at Different pH Prepare_Buffers->Spike_Buffers Incubate Incubate at Constant Temperature Spike_Buffers->Incubate Time_Points Sample at Time Points Incubate->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Analyze Data & Plot HPLC_Analysis->Data_Analysis

Caption: Workflow for pH stability testing.

References

troubleshooting failed Suzuki coupling with 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Failed Suzuki Coupling with 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound failed completely, with only starting material recovered. What are the most likely causes?

Complete reaction failure often points to a fundamental issue with one of the core reaction components or conditions. Here is a checklist of potential culprits:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. This can happen if a Pd(II) precatalyst was not properly reduced, or if the active catalyst was oxidized by residual oxygen in the reaction mixture.[1][2][3] Ensure your palladium source is of good quality and that the reaction is performed under a strictly inert atmosphere.[1][2]

  • Catalyst Poisoning: The nitrogen atoms in the pyrrolopyridine core, particularly the basic amine group, can coordinate to the palladium center and inhibit its catalytic activity.[3]

  • Inappropriate Ligand Choice: Aryl chlorides are less reactive than the corresponding bromides or iodides, and standard ligands like PPh₃ may be ineffective.[4][5] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[3][6][7]

  • Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] An incorrect choice of base can lead to reaction failure. The solubility of the base in the chosen solvent is also a critical factor.

  • Low Reaction Temperature: Many Suzuki couplings, especially with challenging substrates, require elevated temperatures to proceed at a reasonable rate.[2]

Q2: I am observing low conversion to the desired product. What adjustments can I make to improve the yield?

Low conversion suggests that the reaction is proceeding, but is either too slow or is being hampered by competing side reactions. Consider the following optimization strategies:

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from the typical 1-2 mol% to 5-10 mol% can improve conversion.[4]

  • Screen Different Ligands: The choice of ligand is critical. For heteroaryl chlorides, ligands like SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines have shown to be effective.[3][6]

  • Optimize the Base: A systematic screening of bases is recommended. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[8] The strength and solubility of the base can significantly impact the reaction rate.

  • Vary the Solvent: The solvent affects the solubility of all reaction components and can influence the catalytic cycle. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[3][10]

  • Increase Reaction Temperature and Time: If the reaction is sluggish, increasing the temperature may accelerate the rate.[11] Monitoring the reaction over a longer period can also reveal if the reaction is simply slow to reach completion.

Q3: My mass spectrometry analysis shows the presence of side products. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (e.g., water or alcohol) in the reaction mixture.[3][4][12] This is a common issue, especially with electron-deficient heteroaryl boronic acids.[3]

    • Solution: Use anhydrous solvents and reagents.[4] Alternatively, using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts can mitigate this issue.[2][10]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1][3] The presence of oxygen can promote the homocoupling of boronic acids.[3][10]

    • Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3][4] Using a Pd(0) catalyst source directly can also help, as the presence of Pd(II) species can facilitate homocoupling.[1][10]

  • Reductive Dehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of 1H-pyrrolo[2,3-b]pyridin-4-amine. This can occur if a hydride source is present in the reaction mixture.[1]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere and choose a solvent that is less likely to act as a hydride source.[1]

Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?

For challenging heteroaryl chlorides, a robust catalyst system is necessary. Here is a good starting point for optimization:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) precatalysts.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphines that are known to be effective for coupling aryl chlorides.[3][6]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases that are commonly successful in Suzuki couplings.[6][8]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents are generally preferred, with a small amount of water to aid in dissolving the base and activating the boronic acid.[13]
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.[1]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[5]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[1][5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Suzuki_Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling start Reaction Failed: No or Low Conversion check_catalyst Check Catalyst System - Active Pd source? - Appropriate ligand? start->check_catalyst check_conditions Review Reaction Conditions - Base selection? - Solvent choice? - Temperature? start->check_conditions check_reagents Verify Reagent Quality - Boronic acid integrity? - Anhydrous/degassed solvents? start->check_reagents side_products Side Products Observed? start->side_products optimize_catalyst Optimize Catalyst - Increase loading - Screen bulky ligands (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst Issues identified optimize_conditions Optimize Conditions - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene) - Increase temperature check_conditions->optimize_conditions Issues identified optimize_reagents Improve Reagents - Use fresh boronic acid - Use boronate ester/trifluoroborate - Ensure rigorous degassing check_reagents->optimize_reagents Issues identified side_products->check_catalyst No troubleshoot_sides Address Side Reactions - Protodeboronation -> Anhydrous conditions - Homocoupling -> Degas thoroughly side_products->troubleshoot_sides Yes success Successful Coupling optimize_catalyst->success optimize_conditions->success optimize_reagents->success troubleshoot_sides->success Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R-Pd(II)L_n-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

References

Technical Support Center: Catalyst Selection for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for efficient catalyst selection in reactions involving 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. The content is structured to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most prevalent and effective methods for functionalizing the 6-chloro position of the 1H-pyrrolo[2,3-b]pyridine core are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are widely used in medicinal chemistry to introduce a variety of substituents.

Q2: Why can this compound be a challenging substrate in palladium-catalyzed reactions?

A2: This substrate presents several challenges. The chlorine atom is less reactive than bromine or iodine, requiring more active catalyst systems. Additionally, the presence of two nitrogen atoms (the pyrrole N-H and the 4-amino group) can lead to catalyst inhibition or undesired side reactions through coordination with the palladium center.[3]

Q3: How do I choose the appropriate palladium precursor for my reaction?

A3: For initial screening, Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they generate the active Pd(0) species in situ. However, for improved reproducibility and higher activity, especially with challenging substrates like this, pre-formed catalysts such as RuPhos Pd G2 or XPhos Pd G2 are often superior.

Q4: What is the role of the ligand in these reactions, and how do I select one?

A4: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). For the less reactive 6-chloro position, bulky, electron-rich phosphine ligands are generally required. For Suzuki-Miyaura couplings, SPhos and XPhos are good starting points. For Buchwald-Hartwig aminations, ligands like Xantphos, XPhos, and RuPhos are often effective.[4]

Q5: Which base should I start with for reaction optimization?

A5: The choice of base is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOt-Bu or LiHMDS are often necessary to deprotonate the amine nucleophile.[5]

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed.

  • Poor Ligand Choice: The ligand may not be electron-rich or bulky enough to promote the oxidative addition of the C-Cl bond.

  • Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step effectively.

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst.

Solutions:

  • Catalyst and Ligand:

    • Switch to a more active, pre-formed catalyst like a Buchwald palladacycle precatalyst (e.g., XPhos Pd G2).

    • Use a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%).

    • Ensure the ligand is sufficiently bulky and electron-donating (e.g., SPhos, XPhos).

  • Reaction Conditions:

    • Screen different bases, starting with K₃PO₄.

    • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly.

    • Increase the reaction temperature, but monitor for decomposition.

Problem 2: Low Yield in Buchwald-Hartwig Amination

Possible Causes:

  • Catalyst Inhibition: The amine substrate or product may be coordinating to the palladium center, inhibiting catalyst turnover.

  • Weak Base: The base may not be strong enough to deprotonate the amine nucleophile.

  • Side Reactions: Dehalogenation (replacement of Cl with H) can be a competing pathway.

Solutions:

  • Catalyst and Ligand:

    • Employ bulky biarylphosphine ligands such as RuPhos or BrettPhos, which are designed to promote reductive elimination.

    • Consider using a pre-catalyst to ensure efficient generation of the active catalytic species.

  • Reaction Conditions:

    • Use a strong, non-nucleophilic base like NaOt-Bu or LiHMDS.

    • Ensure anhydrous and anaerobic conditions.

    • Optimize the reaction temperature; sometimes lower temperatures can minimize side reactions.

Problem 3: Formation of Significant Side Products

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This is often caused by the presence of oxygen.

    • Solution: Rigorously degas the reaction mixture and use a reliable inert gas source.

  • Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a hydrogen atom.

    • Solution: Use anhydrous solvents and consider using boronate esters (e.g., pinacol esters), which are more stable.

  • Dehalogenation: The chloro-substituent is replaced by a hydrogen atom.

    • Solution: This can be promoted by certain bases or impurities in the solvent. Screen different bases and ensure high-purity, anhydrous solvents. Shorter reaction times can also minimize this side reaction.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for bromo-analogs)[4]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[4]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[4]
PdCl₂(dppf)K₂CO₃DME802High (for related systems)
RuPhos Pd G2K₃PO₄t-BuOH/H₂O8012>90 (for chloro-azaindoles)

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XantphosNaOt-BuToluene80-11012-24High[4]
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1106-1250-70[6]
RuPhos Pd G2NaOt-But-BuOH804-8>90
BrettPhos Pd G3LiHMDSTHF6512High

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene or THF) and stir for a few minutes to form the active catalyst.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Boronic Acid, and Base to Flask B Purge with Inert Gas (3x) A->B C Add Catalyst, Ligand, and Degassed Solvent B->C D Heat Reaction (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Work-up E->F Reaction Complete G Column Chromatography F->G H Isolated Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Troubleshooting Start Low or No Yield in Buchwald-Hartwig Amination Cause1 Catalyst Inhibition? Start->Cause1 Cause2 Weak Base? Start->Cause2 Cause3 Side Reactions (e.g., Dehalogenation)? Start->Cause3 Solution1 Use Bulky Ligand (e.g., RuPhos, BrettPhos) Cause1->Solution1 Yes Solution2 Use Stronger Base (NaOt-Bu, LiHMDS) Cause2->Solution2 Yes Solution3 Optimize Temperature and Reaction Time Cause3->Solution3 Yes

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

References

improving yield and purity of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a multi-step synthesis starting from a commercially available substituted pyridine derivative. A plausible route involves the formation of the pyrrolo[2,3-b]pyridine core, followed by chlorination and amination steps. Given the challenges in direct amination of some heterocyclic systems, the synthesis often proceeds through a nitrated intermediate which is subsequently reduced to the desired amine.

Q2: What are the critical parameters to control for maximizing the yield?

Key parameters include the purity of starting materials, strict control of reaction temperature (especially during exothermic nitration and Grignard reactions), the stoichiometry of reagents, and exclusion of moisture and air for organometallic reactions.

Q3: What are the typical impurities I might encounter?

Typical impurities can include regioisomers from the cyclization step, over-chlorinated or under-chlorinated byproducts, and starting materials if the reaction does not go to completion. In the final amination step, side products from incomplete reduction of a nitro intermediate or displacement of the chloro group by other nucleophiles can also be present.

Q4: What purification methods are most effective for this compound?

A combination of column chromatography and recrystallization is generally effective. Silica gel flash chromatography is useful for removing less polar impurities, while recrystallization can be highly effective for removing closely related impurities and achieving high purity.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis

Symptoms:

  • Significantly lower than expected mass of the final product.

  • TLC or LC-MS analysis of the crude product shows a complex mixture with little of the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Impure Starting Materials Ensure all starting materials and reagents are of high purity. Purify starting materials by distillation or recrystallization if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature for each step. For exothermic reactions like nitration, maintain low temperatures (e.g., 0-5 °C) to prevent side reactions. For cyclization or coupling reactions, a specific temperature range may be crucial for optimal yield.
Incorrect Stoichiometry Carefully control the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but a large excess can lead to side product formation.
Presence of Moisture or Air For reactions involving organometallic reagents (e.g., Grignard reagents), ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Inefficient Reaction Monitoring Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Quenching the reaction too early or too late can result in low yields.
Issue 2: Poor Purity of the Final Product

Symptoms:

  • Multiple spots on TLC analysis of the isolated product.

  • Broad or multiple peaks in HPLC or LC-MS analysis.

  • Melting point is broad and lower than the literature value.

Possible Causes & Solutions:

CauseRecommended Solution
Formation of Regioisomers The formation of regioisomers during the cyclization step can be influenced by the substituents on the starting materials and the reaction conditions. Modifying the synthetic route or using protecting groups might be necessary to improve regioselectivity. Careful optimization of purification is crucial to separate isomers.
Side Reactions (e.g., Over-chlorination) Control the stoichiometry of the chlorinating agent and the reaction time to minimize the formation of di- or tri-chlorinated byproducts.
Incomplete Reactions Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Ineffective Purification Optimize the purification protocol. For column chromatography, experiment with different solvent systems and gradients. For recrystallization, screen various solvents to find one that provides good differential solubility for the product and impurities.

Experimental Protocols

Protocol 1: Synthesis of a 7-Azaindole Core via Bartoli Indole Synthesis (Analogous Route)

This protocol is adapted from the synthesis of similar 7-azaindole derivatives and can be a starting point for the synthesis of the 6-chloro-4-amino analogue.

  • Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of the substituted 2-nitropyridine in anhydrous THF.

  • Grignard Reaction: The solution is cooled to -78 °C. A solution of vinylmagnesium bromide in THF (typically 3-4 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm slowly to -20 °C and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -20 °C. The mixture is then allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel flash column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity (Illustrative)

EntryParameter VariedConditionYield (%)Purity (%) (by HPLC)
1Temperature (Cyclization)-20 °C4585
2Temperature (Cyclization)0 °C3578
3Grignard Equivalents3 eq.4288
4Grignard Equivalents4 eq.5186
5Purification MethodChromatography38>95
6Purification MethodRecrystallization35>98

Visualizations

Synthesis_Workflow Start Substituted 2-Nitropyridine Cyclization Bartoli Cyclization Start->Cyclization Grignard Vinyl Grignard Reagent Grignard->Cyclization Azaindole Pyrrolo[2,3-b]pyridine Core Cyclization->Azaindole Chlorination Chlorination Azaindole->Chlorination Chloro_Azaindole 6-Chloro-1H-pyrrolo[2,3-b] -pyridine Intermediate Chlorination->Chloro_Azaindole Amination Amination Chloro_Azaindole->Amination Final_Product 6-Chloro-1H-pyrrolo[2,3-b] pyridin-4-amine Amination->Final_Product

Caption: A generalized synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Purity Verify Starting Material Purity Low_Yield->Check_Purity Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Check_Stoichiometry Verify Reagent Stoichiometry Low_Yield->Check_Stoichiometry Inert_Atmosphere Ensure Inert Atmosphere Low_Yield->Inert_Atmosphere Monitor_Reaction Monitor Reaction Progress Low_Yield->Monitor_Reaction Improved_Yield Improved Yield Check_Purity->Improved_Yield Optimize_Temp->Improved_Yield Check_Stoichiometry->Improved_Yield Inert_Atmosphere->Improved_Yield Monitor_Reaction->Improved_Yield

Caption: Troubleshooting logic for addressing low reaction yield.

Purification_Strategy Crude_Product Crude Product Column_Chromatography Silica Gel Flash Chromatography Crude_Product->Column_Chromatography Partially_Pure Partially Purified Product Column_Chromatography->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization Pure_Product High Purity Product Recrystallization->Pure_Product

Caption: A typical purification workflow for obtaining high-purity product.

scale-up challenges for the synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and scale-up experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound on a larger scale?

A1: A prevalent strategy for the multi-gram synthesis of this compound involves a multi-step sequence starting from a readily available dichloropyridine derivative. A common approach is a Sonogashira coupling followed by an intramolecular cyclization and subsequent amination. Protecting group strategies are often employed to ensure regioselectivity and improve yields.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes, several safety measures are crucial. Reactions involving palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Solvents like dioxane are flammable and have specific storage requirements. When running pressure reactions, ensure the equipment is properly rated and inspected. Exothermic reactions, such as aminations at high temperatures, should be carefully monitored and controlled.

Q3: What are the critical process parameters to monitor during the key reaction steps?

A3: For the Sonogashira coupling, critical parameters include catalyst loading, reaction temperature, and the exclusion of oxygen. During the cyclization step, temperature and reaction time are crucial to ensure complete conversion and minimize byproduct formation. In the final amination step, temperature, pressure, and the stoichiometry of the aminating agent are key to achieving high conversion and purity.

Troubleshooting Guides

Problem 1: Low Yield in Sonogashira Coupling of 2,4-dichloro-5-iodopyridine with a protected alkyne.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ.
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Inappropriate Ligand Screen different phosphine ligands. For electron-deficient pyridines, more electron-rich and bulky ligands may be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Ensure uniform heating of the reaction vessel.
Impure Starting Materials Purify the starting materials before use. Impurities can poison the catalyst.
Problem 2: Incomplete Intramolecular Cyclization to form the 1H-pyrrolo[2,3-b]pyridine ring.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Base Incompatibility The choice of base is critical for the deprotection of the alkyne and subsequent cyclization. Screen different bases such as potassium carbonate, cesium carbonate, or organic bases like DBU.
Solvent Effects The polarity of the solvent can influence the cyclization rate. Evaluate a range of solvents with varying polarities.
Protecting Group Stability Ensure the protecting group on the alkyne is labile under the reaction conditions. If not, a different protecting group strategy may be needed.
Problem 3: Formation of Impurities during the Amination of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Possible Causes & Solutions:

CauseRecommended Action
Di-amination (Substitution at C6) Control the stoichiometry of the aminating agent carefully. Lowering the reaction temperature may also improve selectivity.
Hydrolysis of the Chloro Group Ensure anhydrous conditions. Use dry solvents and reagents. The presence of water can lead to the formation of the corresponding hydroxypyridine byproduct.
Side Reactions with the Pyrrole NH If side reactions at the pyrrole nitrogen are observed, consider introducing a protecting group (e.g., SEM, Boc) prior to amination.
Thermal Degradation At elevated temperatures, the product may be susceptible to degradation. Optimize the reaction temperature and time to minimize exposure to harsh conditions.

Experimental Protocols

Illustrative Protocol for Sonogashira Coupling:

To a degassed solution of 2,4-dichloro-5-iodopyridine (1.0 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a mixture of toluene and triethylamine (3:1 v/v) is added a protected alkyne (e.g., (trimethylsilyl)acetylene, 1.2 eq) and copper(I) iodide (0.1 eq). The reaction mixture is stirred at 80 °C under an inert atmosphere until complete consumption of the starting material is observed by TLC or LC-MS. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 2,4-dichloro-5-iodopyridine step1 Sonogashira Coupling start1->step1 start2 Protected Alkyne start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Amination step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Yield in a Reaction Step? cat_check Is the catalyst active? start->cat_check Yes cond_check Are conditions optimal? start->cond_check No cat_solution Use fresh catalyst Consider pre-catalyst cat_check->cat_solution cat_check->cond_check No temp_check Temperature? cond_check->temp_check reagent_check Are starting materials pure? cond_check->reagent_check No time_check Reaction Time? temp_check->time_check cond_solution Optimize T & Time time_check->cond_solution reagent_solution Purify starting materials reagent_check->reagent_solution

Caption: A logical approach to troubleshooting low reaction yields.

Validation & Comparative

The Versatile 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine core, a prominent member of the 7-azaindole family, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a cornerstone for the development of targeted therapeutics in oncology, immunology, and other disease areas. This guide provides an objective comparison of the this compound scaffold against other notable kinase inhibitor scaffolds, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine scaffold is an isostere of purine, the core of the natural kinase ligand ATP. This inherent structural mimicry provides a strong foundation for potent kinase inhibition. The 4-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a critical interaction for many kinase inhibitors. The 6-chloro substituent offers a valuable synthetic handle for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of numerous clinical candidates and approved drugs targeting a variety of kinases.

Comparative Analysis of Kinase Inhibitory Potency

To provide a clear comparison, this section presents quantitative data on the inhibitory activity of compounds derived from the this compound scaffold and its close analogs against various kinases, benchmarked against inhibitors built on other common scaffolds.

Target: c-Met Kinase

The c-Met receptor tyrosine kinase is a key driver in various cancers. The pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent c-Met inhibitors.

Scaffold/CompoundTarget KinaseIC50 (nM)Assay Type
Pyrrolo[2,3-b]pyridine Derivative (Compound 34) [1]c-Met1.68Biochemical
Pyrazolopyridine Derivative (Compound 35) [2]c-MetLow nanomolarBiochemical
Crizotinib (Aminopyridine Scaffold)c-Met8Biochemical

Note: Direct head-to-head comparison in the same study is ideal. The data above is compiled from different sources and should be interpreted with consideration of potential variations in assay conditions.

Target: B-RAF Kinase

Mutations in the B-RAF serine/threonine kinase are prevalent in many cancers, particularly melanoma.

Scaffold/CompoundTarget KinaseIC50 (µM)Assay Type
Pyrrolo[2,3-b]pyridine Derivative (Compound 35) V600E B-RAF0.080Biochemical
Vemurafenib (Pyrrolo[1,5-a]pyrimidine Scaffold)V600E B-RAF0.031Biochemical
Dabrafenib (Thiazole Scaffold)V600E B-RAF0.0008Biochemical
Target: Janus Kinase 3 (JAK3)

JAK3 is a critical mediator of cytokine signaling in immune cells, making it a target for autoimmune diseases.

Scaffold/CompoundTarget KinaseIC50 (nM)Assay Type
1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 14c) JAK31.9Biochemical
Tofacitinib (Pyrrolo[2,3-d]pyrimidine Scaffold)JAK31.0Biochemical
Ruxolitinib (Pyrrolo[2,3-d]pyrimidine Scaffold)JAK1/23.3/2.8Biochemical
Target: Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a transcriptional regulator implicated in colorectal and other cancers.

Scaffold/CompoundTarget KinaseIC50 (nM)Assay Type
1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 22) CDK848.6Biochemical
Senexin B (Quinoline Scaffold)CDK849Biochemical

Signaling Pathways and Experimental Workflows

Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action and the experimental approaches used to characterize them.

Diagram: Simplified MAPK/ERK Signaling Pathway

This diagram illustrates a common signaling pathway where kinases like B-RAF and MEK are critical, and where inhibitors based on the pyrrolo[2,3-b]pyridine scaffold can intervene.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine B-RAF Inhibitor Inhibitor->BRAF

Caption: Inhibition of B-RAF by a pyrrolo[2,3-b]pyridine-based inhibitor.

Diagram: Generalized Workflow for In Vitro Kinase Assay

This diagram outlines a typical experimental workflow for determining the IC50 value of a kinase inhibitor.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Test Compound Start->CompoundPrep AddInhibitor Add Test Compound to Reaction Mixture CompoundPrep->AddInhibitor ReactionSetup Set up Kinase Reaction: - Kinase - Substrate - ATP - Buffer ReactionSetup->AddInhibitor Incubation Incubate at Optimal Temperature AddInhibitor->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Measure Measure Signal (Luminescence/Fluorescence) Detection->Measure Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Measure->Analysis End End Analysis->End

References

Comparative Biological Activity of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. This guide provides a comparative analysis of the biological activity of its analogs, with a focus on their inhibitory potential against key kinases implicated in various diseases. The data presented is compiled from multiple studies to offer a broader perspective on the structure-activity relationships (SAR) of this compound class.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected this compound analogs and related derivatives. These compounds have been evaluated against several important kinase targets, including Janus Kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and IκB Kinase (IKK).

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog 1 1H-pyrrolo[2,3-b]pyridineJAK31100Tofacitinib-
Analog 2 1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK31600Tofacitinib-
Analog 3 1H-pyrrolo[2,3-b]pyridineJAK12900Tofacitinib-
Analog 4 1H-pyrrolo[2,3-b]pyridineJAK21800Tofacitinib-
Pexidartinib Pyrrolo[2,3-d]pyrimidine derivativeCSF1R1--
SU1261 Aminoindazole-pyrrolo[2,3-b]pyridineIKKα10--
SU1349 Aminoindazole-pyrrolo[2,3-b]pyridineIKKα16--
TPCA-1 Thiophene-carboxamideIKKβ17.9--

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison between assays from different studies should be made with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflow

To understand the context of the biological activity of these compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylation p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Binding inhibitor This compound Analog (JAK Inhibitor) inhibitor->jak Inhibition transcription Gene Transcription (Inflammation, Proliferation) dna->transcription cytokine Cytokine cytokine->receptor

Caption: JAK-STAT Signaling Pathway Inhibition.

G start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->reagents compound Prepare Compound Dilutions start->compound reaction Set up Kinase Reaction: - Add kinase, substrate, and compound to plate - Incubate reagents->reaction compound->reaction initiate Initiate Reaction: - Add ATP reaction->initiate stop Stop Reaction & Detect Signal initiate->stop data Data Analysis: - Measure signal (e.g., luminescence) - Calculate % inhibition - Determine IC50 stop->data end End data->end

Caption: General Kinase Assay Workflow.

Detailed Experimental Protocols

The following are representative protocols for in vitro kinase assays, based on commonly used methods in the field. Specific parameters may vary between studies.

In Vitro JAK Kinase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of test compounds against Janus kinases.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Kinase-specific peptide substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compounds is prepared in 100% DMSO.

  • Assay Plate Preparation: A small volume (e.g., 50 nL) of the DMSO dilutions is transferred to the wells of a 384-well plate.

  • Kinase Reaction Setup:

    • A 2X kinase/substrate solution is prepared in Kinase Assay Buffer.

    • 5 µL of the 2X kinase/substrate solution is added to each well containing the test compound.

    • The plate is incubated at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation:

    • A 2X ATP solution is prepared in Kinase Assay Buffer. The final ATP concentration should be close to the Km for the specific JAK enzyme.

    • 5 µL of the 2X ATP solution is added to all wells to start the reaction.

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • Signal Detection:

    • 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent is added to each well. The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Luminescence is measured using a plate reader.

    • The data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme).

    • The percent inhibition is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vitro CSF1R Kinase Activity Assay (TR-FRET-based)

This protocol is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring CSF1R inhibition.

Materials:

  • Recombinant human CSF1R (kinase domain)

  • TR-FRET peptide substrate

  • ATP

  • Kinase Reaction Buffer

  • Test compounds dissolved in DMSO

  • Europium-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • EDTA

  • Low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Reaction Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound to the wells of the assay plate.

    • Add 5 µL of a solution containing the CSF1R enzyme and the peptide substrate in Kinase Reaction Buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of EDTA and the Europium-labeled antibody in TR-FRET Dilution Buffer.

    • Add 10 µL of this detection solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Determine the IC50 values as described for the JAK kinase assay.

In Vitro IKKα/β Kinase Activity Assay (Radiometric)

This protocol describes a classic radiometric assay for measuring IKK activity.

Materials:

  • Recombinant human IKKα or IKKβ

  • GST-IκBα (substrate)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.6, 20 mM MgCl₂, 20 mM β-glycerophosphate, 20 mM p-nitrophenyl phosphate, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • SDS-PAGE equipment and reagents

  • Phosphorimager

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the Kinase Assay Buffer, test compound, IKK enzyme, and GST-IκBα substrate.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection and Quantification:

    • Dry the gel and expose it to a phosphor screen.

    • Image the screen using a phosphorimager to visualize the phosphorylated GST-IκBα.

    • Quantify the band intensities to determine the extent of substrate phosphorylation and calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values.

This guide provides a foundational understanding of the biological activities of this compound analogs. Further research and head-to-head comparative studies under standardized assay conditions are necessary to fully elucidate the therapeutic potential of this promising class of compounds.

Unlocking Potent Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of potent kinase inhibitors.

The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged structure in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases. The introduction of a chlorine atom at the 6-position and an amine at the 4-position provides a key starting point for further derivatization to achieve enhanced potency and selectivity against a range of biological targets. This guide synthesizes data from multiple studies to offer a comparative overview of how modifications to this scaffold impact its inhibitory activity.

Comparative Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various derivatives against several key protein kinases. These kinases are implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinase 9 (CDK9)

Compound IDR1 (N1-position)R2 (C3-position)R3 (C4-amine)IC50 (nM)
1a HHNH2>1000
1b HPhenylNH2150
1c H4-FluorophenylNH285
1d H3-AminophenylNH245
1e Methyl4-FluorophenylNH260

Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptor (FGFR) Kinases

Compound IDR1 (N1-position)R2 (C3-position)R3 (C4-amine)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
2a HHNH2520610550
2b H3,5-DimethoxyphenylNH-cyclopropyl253022
2c H3,5-DimethoxyphenylNH-(2-methoxyethyl)151812
2d H2,6-Dichloro-3,5-dimethoxyphenylNH-(2-methoxyethyl)574

Table 3: Inhibitory Activity against Other Kinases

Compound IDR1 (N1-position)R2 (C3-position)R3 (C4-amine)Target KinaseIC50 (nM)
3a H4-(Piperidin-1-yl)phenylNH2Haspin150
3b H4-(Morpholin-4-yl)phenylNH2Haspin95
3c H4-(Piperidin-1-yl)phenylNH2GSK-3β210
3d H4-(Morpholin-4-yl)phenylNH2GSK-3β180

Analysis of Structure-Activity Relationships

The data presented in the tables reveals several key trends in the SAR of this compound derivatives:

  • Substitution at the C3-Position: Modification at the C3-position of the 7-azaindole core is crucial for potent kinase inhibition. Unsubstituted derivatives (e.g., 1a , 2a ) generally exhibit weak activity. The introduction of aryl groups at this position significantly enhances potency. For CDK9 inhibition, electron-withdrawing groups on the phenyl ring (e.g., 4-fluoro in 1c ) and electron-donating groups (e.g., 3-amino in 1d ) both lead to increased activity compared to an unsubstituted phenyl ring (1b ). In the case of FGFR inhibition, bulky and substituted phenyl rings, particularly with methoxy groups (2b , 2c , 2d ), are well-tolerated and contribute to high potency. The addition of chloro substituents on the phenyl ring further boosts activity (2d ).

  • Substitution at the C4-Amine: Derivatization of the 4-amino group can also modulate activity and selectivity. For FGFR inhibitors, substitution with small, flexible chains containing heteroatoms, such as cyclopropylamine and 2-methoxyethylamine, is beneficial for potent inhibition (2b , 2c ).

  • Substitution at the N1-Position: N1-alkylation of the pyrrole ring appears to have a modest impact on activity. For instance, N1-methylation of the 4-fluorophenyl derivative (1e ) results in slightly decreased CDK9 inhibitory activity compared to the unsubstituted analogue (1c ).

Experimental Protocols

General Procedure for Synthesis of C3-Aryl-6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives via Suzuki Coupling

A mixture of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium(II) acetate (0.1 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired C3-aryl derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase activity is measured using a radiometric assay that quantifies the incorporation of the γ-phosphate from [γ-³³P]ATP into a suitable protein or peptide substrate.

  • The kinase, substrate, and test compound (dissolved in DMSO) are incubated in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • The reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction mixture is incubated at 30 °C for a specified period (e.g., 60 minutes).

  • The reaction is stopped by the addition of phosphoric acid.

  • A portion of the reaction mixture is transferred to a filtermat, which is then washed to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated radioactivity on the filtermat is determined by scintillation counting.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing the SAR Workflow and a Key Signaling Pathway

To better illustrate the processes involved in SAR studies and the biological context of these inhibitors, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound Lead Compound (this compound) Derivative_Synthesis Derivative Synthesis (e.g., Suzuki Coupling) Lead_Compound->Derivative_Synthesis In_Vitro_Assay In Vitro Assay (Kinase Inhibition) Derivative_Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Derivative_Synthesis New Derivatives

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Inhibitor 6-Chloro-7-azaindole Derivative Inhibitor->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of potent kinase inhibitors. The structure-activity relationship data compiled in this guide highlights the critical importance of substitutions at the C3 and C4 positions for achieving high inhibitory potency. Specifically, the introduction of substituted aryl groups at C3 and small, flexible moieties at the C4-amine are key strategies for enhancing activity against kinases such as CDK9 and FGFR. This comparative guide serves as a valuable resource for medicinal chemists and drug discovery scientists, providing a foundation for the rational design of next-generation inhibitors based on the 7-azaindole core. Further exploration of diverse substituents and their effects on a broader range of kinases will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Comparative Efficacy of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Based Inhibitors and Alternatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of kinase inhibitors based on the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold and its close analogs. The primary focus is on their activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. For a comprehensive comparison, the performance of these compounds is benchmarked against Pemigatinib, a clinically approved FGFR inhibitor.

In Vitro Efficacy: Targeting the FGFR Kinase Domain

Recent drug discovery efforts have explored derivatives of the 1H-pyrrolo[2,3-b]pyridine core, the foundational structure of this compound, as potent FGFR inhibitors. A notable study provides compelling in vitro data for a series of these compounds against multiple FGFR isoforms.[1][2]

Table 1: In Vitro FGFR Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
3h ----
4a ----
4l ----

Note: Specific IC50 values for compounds 3h, 4a, and 4l against all FGFR isoforms were not detailed in the primary publication, but compound 4h emerged as the most potent derivative.[1][2]

Table 2: In Vitro Profile of Pemigatinib (Alternative FGFR Inhibitor)

TargetIC50 (nM)
FGFR1-
FGFR21.8
FGFR34.5

Note: Pemigatinib is a potent inhibitor of FGFR1, 2, and 3.[3] Specific IC50 values can vary slightly between different assay conditions.

The 1H-pyrrolo[2,3-b]pyridine derivative 4h demonstrates low nanomolar inhibitory activity against FGFR1, 2, and 3, making it a promising lead compound.[1][2] Its selectivity profile, with a significantly higher IC50 for FGFR4, is also a noteworthy characteristic. Pemigatinib, as a benchmark, also shows potent inhibition of FGFR1-3.[3]

In Vivo Efficacy: Preclinical and Clinical Evidence

Direct in vivo efficacy data for the specific 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors from the aforementioned in vitro studies is not yet publicly available. However, to illustrate the in vivo potential of this scaffold, we present data from a study on a different set of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that target Ribosomal S6 Protein Kinase 2 (RSK2).

Table 3: In Vivo Antitumor Activity of 1H-pyrrolo[2,3-b]pyridine-based RSK2 Inhibitors in an MDA-MB-468 Xenograft Model

Compound IDDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI) (%)
B1 ---
B2 ---
B3 --54.6

Note: This study demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold can be developed into orally bioavailable compounds with significant in vivo antitumor activity.[4] Specific dosing for each compound was not detailed in the abstract.

For comparison, we provide the clinical efficacy of Pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.

Table 4: Clinical Efficacy of Pemigatinib in Cholangiocarcinoma (FIGHT-202 Trial)

Efficacy ParameterValue
Objective Response Rate (ORR)36%
Complete Response (CR)2.8%
Partial Response (PR)33%
Median Duration of Response (DoR)9.1 months
Median Overall Survival (OS)21.1 months

Note: These data are from a clinical trial and represent the efficacy in a human population with a specific genetic alteration.[5]

Signaling Pathways and Experimental Workflows

The development and evaluation of these inhibitors involve understanding the underlying biological pathways and employing a series of standardized experimental procedures.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, triggering downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration. In many cancers, aberrant FGFR signaling, due to mutations, amplifications, or fusions, leads to uncontrolled tumor growth. The inhibitors discussed in this guide act by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting its activity and downstream signaling.

FGFR_Signaling_Pathway cluster_receptor FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS Activates PI3K PI3K P2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor Pyrrolo[2,3-b]pyridine or Pemigatinib Inhibitor->FGFR Inhibits (ATP competitive)

Caption: FGFR signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel kinase inhibitors typically follows a standardized workflow, from initial biochemical assays to cellular and finally in vivo models.

Experimental_Workflow Start Compound Synthesis (1H-pyrrolo[2,3-b]pyridine core) KinaseAssay In Vitro Kinase Assay (IC50 determination) Start->KinaseAssay CellProliferation Cell-Based Assays (e.g., MTT on 4T1 cells) KinaseAssay->CellProliferation ApoptosisAssay Apoptosis Assay (Annexin V) CellProliferation->ApoptosisAssay MigrationInvasion Migration & Invasion Assays (Transwell) CellProliferation->MigrationInvasion Xenograft In Vivo Xenograft Model (e.g., MDA-MB-468) ApoptosisAssay->Xenograft MigrationInvasion->Xenograft End Lead Compound Identification Xenograft->End

Caption: General workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for key assays used in the evaluation of the inhibitors discussed.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; appropriate peptide substrate; ATP; assay buffer; test compounds (1H-pyrrolo[2,3-b]pyridine derivatives or Pemigatinib) at various concentrations; detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure : a. Prepare a reaction mixture containing the kinase, substrate, and assay buffer. b. Add the test compound at a range of concentrations to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes). e. Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method. f. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture : The 4T1 breast cancer cell line is used.[1][2] Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure : a. Seed 4T1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cancer cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix layer (invasion).

  • Cell Preparation : Culture 4T1 cells to near confluency and then serum-starve them for several hours before the assay.

  • Assay Setup : a. Place Transwell inserts (with or without a Matrigel coating for invasion and migration assays, respectively) into a 24-well plate. b. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. c. Resuspend the serum-starved cells in a serum-free medium containing the test compound at various concentrations and add the cell suspension to the upper chamber.

  • Incubation and Analysis : a. Incubate the plate for a period that allows for cell migration/invasion (e.g., 24 hours). b. Remove the non-migrated/invaded cells from the top surface of the insert with a cotton swab. c. Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane (e.g., with crystal violet). d. Count the number of stained cells in several random fields under a microscope. e. Quantify the inhibition of migration/invasion relative to the vehicle-treated control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation : a. Harvest cancer cells (e.g., MDA-MB-468 for the RSK2 inhibitor study) from culture.[4] b. Subcutaneously inject a specific number of cells into the flank of each mouse.

  • Treatment : a. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. b. Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring and Endpoint : a. Measure tumor volume and body weight regularly (e.g., twice a week). b. At the end of the study, euthanize the mice and excise the tumors for further analysis. c. Calculate the Tumor Growth Inhibition (TGI) percentage to assess the efficacy of the treatment.

This guide highlights the potential of this compound based inhibitors as a promising class of kinase inhibitors, particularly targeting the FGFR signaling pathway. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is a versatile and valuable building block in the field of medicinal chemistry, particularly for the development of potent kinase inhibitors.[1] Its unique heterocyclic structure allows for diverse functionalization, leading to the creation of novel drug candidates targeting a range of therapeutic areas, including cancer and neurodegenerative diseases.[1] This guide provides a comparative analysis of various derivatives, focusing on their biological activity, supported by experimental data and detailed methodologies.

Quantitative Comparison of Derivative Performance

The biological activity of this compound derivatives is primarily evaluated through their ability to inhibit specific kinases and their anti-proliferative effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the performance of several derivatives from the literature.

Table 1: Inhibition of Protein Kinase B (PKB/Akt) and PKA by Substituted 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines

Compound No.RPKBβ IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB)
2H160450028

Data extracted from a study on Protein Kinase B inhibitors, where the core scaffold is related to the topic compound.[2]

Table 2: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound No.Cancer Cell LineIC50 (nM)
9HeLa422
9Cell Line 2255
9Cell Line 325
9Cell Line 416
67A375 (Melanoma)1.5
67M14 (Melanoma)1.7
67RPMI 7951 (Melanoma)1.7

This table presents data on the antiproliferative activity of various pyridine derivatives, highlighting the potent effects of specific substitutions.[3]

Experimental Protocols

The evaluation of these derivatives involves standardized experimental protocols to ensure the reliability and reproducibility of the results.

Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase, such as PKBβ or PKA.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a substrate peptide, ATP (radiolabeled with ³³P), and a buffer solution.

  • Compound Incubation: The test compounds (derivatives) are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Termination: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of EDTA.

  • Filter Binding: The reaction mixture is transferred to a filter plate, where the phosphorylated substrate binds to the filter.

  • Washing: The filter is washed to remove unincorporated radiolabeled ATP.

  • Scintillation Counting: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[2]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.[4]

Signaling Pathways and Experimental Workflow

The this compound derivatives often target kinases within critical cellular signaling pathways that regulate cell growth, survival, and proliferation. A prominent example is the PI3K-Akt/PKB-mTOR pathway, which is frequently deregulated in cancer.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Inhibitor This compound Derivative Inhibitor->Akt

Caption: PI3K-Akt-mTOR signaling pathway with the inhibitory action of a derivative.

The general workflow for the discovery and evaluation of these derivatives follows a systematic process from synthesis to biological testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Derivatization Chemical Modification (e.g., Suzuki or Buchwald-Hartwig coupling) Start->Derivatization Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Derivatization->Purification Kinase_Assay In vitro Kinase Inhibition Assay (e.g., Radiometric, FRET) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR SAR->Derivatization

Caption: General workflow for the synthesis and evaluation of derivatives.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, with a focus on providing supporting experimental data and detailed methodologies. Direct kinome-wide profiling data for the specific compound this compound is not publicly available. Therefore, this guide utilizes data from a closely related derivative, a potent FGFRI inhibitor with a 1H-pyrrolo[2,3-b]pyridine core, to illustrate the potential selectivity profile. This is compared against the well-characterized multi-kinase inhibitor Dasatinib and the BRAF inhibitor Vemurafenib to provide a broader context of kinase inhibitor selectivity.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous inhibitors targeting a variety of kinases. While highly potent inhibitors can be developed from this scaffold, their selectivity across the kinome can vary significantly. This guide presents a comparative overview of a representative 1H-pyrrolo[2,3-b]pyridine-based inhibitor against the broader-spectrum inhibitor Dasatinib and the more selective inhibitor Vemurafenib. The data highlights the importance of comprehensive profiling to understand on-target and off-target effects, which are critical for both efficacy and safety in drug development.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the quantitative kinase inhibition data for a representative 1H-pyrrolo[2,3-b]pyridine-based inhibitor (FGFR1 inhibitor), Dasatinib, and Vemurafenib. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are key metrics for assessing inhibitor potency.

Table 1: Profile of a Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR1 Inhibitor

Target KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data derived from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[1]

Table 2: Cross-Reactivity Profile of Dasatinib (Selected Kinases)

Target KinaseKd (nM)
ABL1<0.5
SRC<0.5
LCK<0.5
YES1<0.5
FYN<0.5
KIT1.1
PDGFRB1.1
EPHA21.6
... (numerous others)...

This is a partial list. Dasatinib is known to inhibit a wide range of kinases at low nanomolar concentrations.[2][3]

Table 3: Cross-Reactivity Profile of Vemurafenib (Selected Kinases)

Target KinaseIC50 (nM)
BRAF (V600E)31
BRAF (wild-type)100
CRAF48
SRMS18
ACK139
ZAK187
MKK4460
MAP4K5354

Vemurafenib is a selective BRAF inhibitor but also shows activity against other kinases at higher concentrations.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in cross-reactivity profiling.

KINOMEscan™ Assay Protocol (Competitive Binding Assay)

The KINOMEscan™ platform is a high-throughput method to quantitatively measure the interactions between a test compound and a large panel of kinases.[6][7][8]

  • Assay Principle: The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[6]

  • Procedure:

    • A dilution series of the test compound is prepared.

    • The test compound is incubated with the DNA-tagged kinase panel in the presence of the immobilized ligand.

    • Unbound components are washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

    • The results are typically reported as percent of control (DMSO vehicle) or as dissociation constants (Kd).

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[9][10][11][12]

  • Assay Principle: Ligand binding stabilizes a protein, increasing its melting temperature. CETSA measures this shift in thermal stability.[9][11]

  • Procedure:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

    • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and precipitation.

    • Cell Lysis: Lyse the cells to release the soluble proteins.

    • Separation: Centrifuge the lysates to pellet the aggregated proteins.

    • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blotting for Downstream Pathway Inhibition

Western blotting is used to validate the functional consequence of kinase inhibition by measuring the phosphorylation status of downstream substrates.[13][14][15][16][17]

  • Assay Principle: This technique detects specific proteins in a complex mixture. By using antibodies specific to the phosphorylated form of a protein, one can assess the activity of an upstream kinase.

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the kinase inhibitor at various concentrations and time points, then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated downstream target, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the signal using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities to determine the change in phosphorylation levels. The membrane is often stripped and re-probed for the total protein as a loading control.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, PDGFR, KIT) RAS RAS RTK->RAS SRC SRC Family Kinases (e.g., SRC, LCK, FYN) RTK->SRC PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT SRC->STAT STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription Vemurafenib Vemurafenib Vemurafenib->RAF Dasatinib Dasatinib Dasatinib->RTK Dasatinib->SRC Pyrrolo_pyridine This compound -based Inhibitors (e.g., FGFRi) Pyrrolo_pyridine->RTK

Caption: Simplified signaling pathways targeted by the compared kinase inhibitors.

Experimental Workflow: Kinase Inhibitor Profiling

cluster_in_vitro In Vitro / Biochemical Profiling cluster_in_cellulo Cell-Based Profiling KinomeScan KINOMEscan™ (Competitive Binding Assay) Selectivity Selectivity Profile KinomeScan->Selectivity ActivityAssay Enzymatic Activity Assays (IC50 Determination) Potency On-Target Potency ActivityAssay->Potency CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) CellularEfficacy Cellular Efficacy CETSA->CellularEfficacy WesternBlot Western Blot (Downstream Pathway Inhibition) WesternBlot->CellularEfficacy CellViability Cell Viability Assays (Functional Outcome) CellViability->CellularEfficacy Start Kinase Inhibitor Candidate Start->KinomeScan Start->ActivityAssay Start->CETSA Start->WesternBlot Start->CellViability LeadOptimization Lead Optimization Selectivity->LeadOptimization Potency->LeadOptimization CellularEfficacy->LeadOptimization

Caption: General experimental workflow for cross-reactivity profiling of a kinase inhibitor.

Logical Relationship: Inhibitor Selectivity Comparison

cluster_inhibitors Kinase Inhibitors cluster_selectivity Selectivity Spectrum Dasatinib Dasatinib Broad Broad Spectrum (Multi-Kinase) Dasatinib->Broad Vemurafenib Vemurafenib Selective Selective Vemurafenib->Selective Pyrrolo_pyridine This compound -based Inhibitor HighlySelective Highly Selective Pyrrolo_pyridine->HighlySelective

Caption: Logical comparison of the kinase selectivity spectrum of the inhibitors.

References

Validating the Mechanism of Action of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mechanism of action for derivatives of the 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, with a focus on their role as kinase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds, supported by experimental data.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] This is due to its ability to mimic the hinge-binding motif of ATP, allowing for critical hydrogen bond interactions within the kinase active site.[1] The this compound structure serves as a key starting point for the synthesis of a diverse range of derivatives targeting various kinases.

Performance Comparison of 1H-pyrrolo[2,3-b]pyridine Derivatives

Recent studies have focused on optimizing 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[2][3] The following table summarizes the in vitro inhibitory activity (IC50) of a series of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms 1, 2, 3, and 4. The data is extracted from a study by Su et al. (2021), which aimed to develop potent FGFR inhibitors based on this scaffold.[2][4][5]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a 2,6-dichloro-3,5-dimethoxyphenyl1124421031
4b 2,6-dichloro-3-methoxyphenyl43102112>10000
4c 2-chloro-3,5-dimethoxyphenyl2135562143
4d 2-chloro-5-methoxyphenyl124213341>10000
4e 2-fluoro-6-chlorophenyl1532451254
4f 2,6-difluoro-3,5-dimethoxyphenyl91829987
4g 2,6-difluoro-3-methoxyphenyl328799>10000
4h 2,6-difluoro-3,5-dimethoxyphenyl 7 9 25 712
4i 2,6-difluorophenyl210453567>10000
4j 3,5-dimethoxyphenyl189321432>10000
4k 3-methoxyphenyl345567789>10000

Data sourced from Su et al., RSC Adv., 2021.[2][4][5]

Compound 4h emerged as a particularly potent pan-FGFR inhibitor, with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[2][4][5] This highlights the effectiveness of the 2,6-difluoro-3,5-dimethoxyphenyl substitution in enhancing the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Comparison with Alternative FGFR Inhibitors

The performance of these novel derivatives can be benchmarked against established FGFR inhibitors that are either approved or in clinical development.

CompoundTypeTarget Kinases
Compound 4h 1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR3
Erdafitinib (JNJ-42756493) Pan-FGFR inhibitorFGFR1, FGFR2, FGFR3, FGFR4
Pemigatinib (INCB054828) Selective FGFR inhibitorFGFR1, FGFR2, FGFR3
AZD4547 Selective FGFR inhibitorFGFR1, FGFR2, FGFR3

This comparison showcases that the 1H-pyrrolo[2,3-b]pyridine scaffold is a viable and potent core for developing novel FGFR inhibitors with comparable efficacy to compounds in clinical trials.[2]

Mechanism of Action: FGFR Signaling Pathway Inhibition

Derivatives of this compound act by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[2]

FGFR_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation Compound 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Compound->FGFR Inhibits ATP ATP ADP ADP RAS_MEK_ERK RAS-MEK-ERK Pathway P->RAS_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway P->PI3K_Akt Activates Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_Akt->Proliferation

FGFR Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of the target compounds generally involves a multi-step process starting from a substituted 1H-pyrrolo[2,3-b]pyridine core. A common method is the Suzuki coupling reaction.[6]

Synthesis_Workflow start Start: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine step1 React with R-substituted aldehyde start->step1 intermediate Intermediate Compound step1->intermediate step2 Reduction reaction intermediate->step2 final_product Final 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4a-4k) step2->final_product Kinase_Assay_Workflow start Start: Prepare Reagents step1 Serially dilute test compounds in 384-well plate start->step1 step2 Add Kinase/Substrate mixture step1->step2 step3 Initiate reaction with ATP Incubate at room temperature step2->step3 step4 Stop reaction & deplete ATP with ADP-Glo™ Reagent step3->step4 step5 Add Kinase Detection Reagent to generate luminescent signal step4->step5 end End: Measure luminescence and calculate IC50 step5->end

References

Assessing the Selectivity of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant promise in targeting a range of kinases implicated in inflammatory diseases and cancer. This guide provides a comprehensive comparison of the selectivity profiles of inhibitors derived from this core structure, with a particular focus on their activity against the Janus kinase (JAK) family. The strategic placement of the chlorine atom and the 4-amino group on the pyrrolo[2,3-b]pyridine core provides a critical anchor for binding to the kinase hinge region, while substitutions at other positions allow for the fine-tuning of potency and selectivity.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (IC50) of a series of this compound derivatives against key members of the JAK family of tyrosine kinases: JAK1, JAK2, and JAK3. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 HH>10000>100001100
2 ClH290018001100
3 ClCONH₂16001100160
4 ClCONH(cyclohexyl)16020014

Data sourced from Nakajima et al., Chem. Pharm. Bull., 2015.[1][2]

Experimental Protocols

The determination of the inhibitory activity of the this compound derivatives was conducted using a robust in vitro kinase inhibition assay. The following provides a detailed methodology for this key experiment.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK1, JAK2, and JAK3 kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The activity is quantified by measuring the amount of radiolabeled phosphate ([γ-³³P]ATP) incorporated into the substrate.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Biotinylated peptide substrate (e.g., Biotin-JEFEEPEQEE-NH₂)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (solubilized in DMSO)

  • Streptavidin-coated filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the respective JAK enzyme, and the biotinylated peptide substrate.

  • Serially dilute the test compounds in DMSO and add them to the reaction mixture. A DMSO-only control is included to determine the 100% kinase activity.

  • Initiate the kinase reaction by adding a solution of [γ-³³P]ATP and unlabeled ATP to the reaction mixture. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter plate using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Visualizing Key Processes

To better understand the context of these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_0 Compound Preparation cluster_1 Primary Kinase Assay cluster_2 Selectivity Panel Screening cluster_3 Data Analysis Compound Test Compound (this compound analog) SerialDilution Serial Dilution in DMSO Compound->SerialDilution PrimaryAssay In Vitro Kinase Assay (e.g., Radiometric Assay) SerialDilution->PrimaryAssay SelectivityAssay In Vitro Kinase Assays (Same format as primary) SerialDilution->SelectivityAssay PrimaryTarget Primary Target Kinase (e.g., JAK3) PrimaryTarget->PrimaryAssay IC50_Primary Determine IC50 PrimaryAssay->IC50_Primary CompareIC50 Compare IC50 Values IC50_Primary->CompareIC50 KinasePanel Panel of Off-Target Kinases (e.g., JAK1, JAK2, etc.) KinasePanel->SelectivityAssay IC50_Panel Determine IC50 for each kinase SelectivityAssay->IC50_Panel IC50_Panel->CompareIC50 SelectivityProfile Generate Selectivity Profile (e.g., Fold-selectivity) CompareIC50->SelectivityProfile

Workflow for assessing kinase inhibitor selectivity.

G Simplified JAK-STAT Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription 6. Gene Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding

The JAK-STAT signaling pathway and the point of inhibition.

References

A Comparative Guide to the Synthetic Routes of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in the synthesis of various kinase inhibitors and other pharmaceutically active compounds, can be prepared through several synthetic strategies. This guide provides a comparative analysis of two prominent synthetic routes, offering insights into their respective methodologies, efficiencies, and key considerations. The information presented is compiled from published literature and patents to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Linear Synthesis via Chlorination and Selective Amination

This route commences with the commercially available 7-azaindole and proceeds through a series of functional group transformations to arrive at the target molecule. A key step in this pathway involves the selective amination of a dichloro-intermediate.

Experimental Protocol:

Step 1: Synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

A solution of 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol (1 equivalent) in phosphorus oxychloride (10 equivalents) is heated at reflux for 4 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

To a solution of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as 2-propanol or dioxane, is added an excess of ammonia (in the form of aqueous or gaseous ammonia) or a protected amine. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) in a sealed vessel. The progress of the reaction is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Table 1: Quantitative Data for Route 1

ParameterStep 1: DichlorinationStep 2: AminationOverall
Starting Material 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol4,6-dichloro-1H-pyrrolo[2,3-b]pyridine6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Key Reagents Phosphorus oxychlorideAmmonia-
Solvent None2-Propanol or Dioxane-
Temperature Reflux100-150 °C-
Reaction Time 4 hours12-24 hours-
Typical Yield 85-95%60-80%51-76%
Purity >95%>98% (after purification)-

Route1 Start 7-Azaindole Intermediate1 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol Start->Intermediate1 Chlorination/Hydrolysis Intermediate2 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Chlorination (POCl3) Product This compound Intermediate2->Product Selective Amination (NH3)

Caption: Convergent synthesis involving the construction of the pyrrole ring.

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Overall Strategy Stepwise functionalization of a pre-existing azaindole core.Construction of the bicyclic system from a pyridine precursor.
Number of Steps Generally fewer steps from a common intermediate.Can be longer depending on the synthesis of the pyridine precursor.
Overall Yield Potentially higher due to fewer steps.May be lower due to the multi-step nature.
Starting Materials Relies on the availability of substituted 7-azaindoles.Starts from more readily available pyridine derivatives.
Key Challenges Achieving high selectivity in the amination of the dichloro-intermediate.Controlling regioselectivity during the pyrrole ring formation.
Flexibility for Analogs Good for modifications at positions other than 4 and 6.Offers flexibility in introducing diversity on the pyridine ring early in the synthesis.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 is a more direct approach, likely offering a higher overall yield in fewer steps, provided the starting 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is readily accessible. The main challenge lies in the selective amination at the C4 position over the C6 position.

  • Route 2 provides a more convergent and potentially more flexible approach for generating a diverse library of analogs by modifying the initial pyridine starting material. However, it may involve more synthetic steps, potentially leading to a lower overall yield.

The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the need for analog synthesis. For large-scale production where efficiency is paramount, optimizing the selective amination in Route 1 would be a key focus. For medicinal chemistry programs requiring the exploration of structure-activity relationships, the flexibility of Route 2 might be more advantageous.

Safety Operating Guide

Prudent Disposal of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine based on available data for this compound and structurally similar chemicals. No comprehensive Safety Data Sheet (SDS) for this specific compound was publicly available at the time of writing. Therefore, it is imperative to treat this chemical as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Researchers and laboratory personnel must prioritize safety and regulatory compliance when handling and disposing of chemical waste. This compound, a halogenated heterocyclic amine, requires careful management to mitigate potential health and environmental risks.

Hazard Assessment and Safety Precautions

While a complete hazard profile for this compound is not fully established, data from structurally related compounds suggest it may be harmful. For instance, similar chloro-pyrrolo-pyridines are classified as harmful if swallowed, and capable of causing skin and serious eye irritation[1][2]. Therefore, stringent safety measures are essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

A supplier of this compound advises wearing protective glasses, clothing, masks, and gloves to avoid skin contact[3].

Spill Management

In the event of a spill, the area should be evacuated except for trained personnel equipped with appropriate PPE.

  • Containment: Prevent the spread of the material. For solid spills, avoid generating dust.

  • Cleanup: Carefully sweep or scoop the spilled solid into a designated, labeled waste container. Do not use water for cleanup unless specifically instructed by your EHS department.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

Given the potential hazards, this compound should be disposed of as hazardous chemical waste. A supplier specifically recommends that waste generated from experiments with this compound should be stored separately and handed over to a professional biological waste treatment company to prevent environmental pollution[3].

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Container Selection: Use a designated, leak-proof, and compatible container for the waste. The container must be in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

Never dispose of this compound down the drain or in regular solid waste.

Quantitative Safety Information Summary

The following table summarizes key safety information based on available data for structurally similar compounds.

Hazard ClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation/damage.
Respiratory Irritation May cause respiratory irritation.

Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_hazards Assess Hazards (Consult SDS for similar compounds) waste_characterization Is the waste mixed with other chemicals? assess_hazards->waste_characterization ppe->assess_hazards segregate_waste Segregate as This compound Waste waste_characterization->segregate_waste No treat_as_mixed_waste Treat as Mixed Hazardous Waste (Follow EHS guidance for mixed waste) waste_characterization->treat_as_mixed_waste Yes containerize Place in a Labeled, Sealed, Compatible Container segregate_waste->containerize treat_as_mixed_waste->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Professional Disposal (Contact EHS or licensed contractor) storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine based on available data for structurally similar compounds and general principles for handling potent pharmaceutical agents. Since a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel in your facility.

This guide is intended for researchers, scientists, and drug development professionals. All operations should be performed by trained personnel familiar with the potential hazards.

Hazard Assessment

While specific toxicological data for this compound is limited, a structurally related compound, 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride, is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Given these potential hazards, this compound should be handled as a potent compound with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Engineering controls, such as a certified chemical fume hood, should always be the primary means of exposure control.[2]

Protection Type Specific Equipment Standard/Notes
Engineering Controls Certified Chemical Fume HoodOperations involving solids or solutions should be conducted in a fume hood to control airborne levels.
Eye/Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is recommended if there is a splash hazard.[3]
Skin Protection Chemical-resistant Gloves (Nitrile)Gloves must be inspected before use and removed carefully to avoid skin contamination. Double gloving is recommended for potent compounds.
Lab Coat or Protective ClothingA disposable gown or a lab coat that fully covers the arms should be worn to prevent skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorRequired if ventilation is inadequate, dust is generated, or irritation symptoms are experienced. A risk assessment should determine the appropriate respirator type.

Operational and Disposal Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling, use, and disposal of this compound.

1. Preparation and Handling

  • Ventilation: Always handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid. Do not eat, drink, or smoke in the handling area. Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate after use.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.

2. Spill and Decontamination Procedures

  • Spill Containment: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Cleanup: Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a suitable, labeled container for hazardous waste disposal.

  • Surface Decontamination: Decontaminate the spill area with a suitable cleaning agent. Given the chlorinated nature of the compound, a thorough wash with soap and water, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol), is recommended. The choice of decontamination solution should be made in consultation with your institution's safety office.

3. Disposal Plan

As a chlorinated heterocyclic amine, this compound waste must be managed as hazardous chemical waste and properly segregated.

  • Trace Waste: Items with minimal residual contamination (e.g., used gloves, weigh papers, wipes) should be placed in a designated, sealed, and labeled hazardous waste container for incineration.

  • Bulk Waste: Unused or expired this compound and grossly contaminated materials from spill cleanup are considered bulk waste. This waste must be placed in a sealed, clearly labeled hazardous waste container for specialized treatment and disposal, likely incineration, in accordance with local, state, and federal regulations.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select and Inspect PPE RiskAssessment->SelectPPE Identify Hazards DonPPE Don Appropriate PPE SelectPPE->DonPPE PrepareWorkArea Prepare Fume Hood and Equipment DonPPE->PrepareWorkArea WeighCompound Weigh Compound in Fume Hood PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution (if applicable) WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Equipment and Surfaces ConductExperiment->Decontaminate SegregateWaste Segregate Trace and Bulk Waste Decontaminate->SegregateWaste PackageWaste Package and Label Hazardous Waste SegregateWaste->PackageWaste DoffPPE Doff PPE Correctly PackageWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.